Otophylloside L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H98O26 |
|---|---|
Molecular Weight |
1247.4 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C61H98O26/c1-27(2)28(3)19-42(65)83-41-24-40-57(8)15-14-34(20-33(57)13-16-60(40,72)61(73)18-17-59(71,32(7)64)58(41,61)9)80-43-21-35(74-10)51(29(4)77-43)84-44-22-36(75-11)52(30(5)78-44)85-45-23-37(76-12)53(31(6)79-45)86-56-50(70)48(68)54(39(26-63)82-56)87-55-49(69)47(67)46(66)38(25-62)81-55/h13,19,27,29-31,34-41,43-56,62-63,66-73H,14-18,20-26H2,1-12H3/b28-19+/t29-,30-,31-,34+,35+,36-,37+,38-,39-,40-,41-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,53-,54-,55+,56+,57+,58-,59-,60+,61-/m1/s1 |
InChI Key |
PFEUULJHPRIEOH-UGLMTXPYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Otophylloside L: A Technical Overview of a Novel Pregnane Glycoside Family
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery, natural sources, and characterization of the otophylloside family of compounds, with a focus on the general methodologies applicable to novel members such as Otophylloside L. While specific data for this compound is not yet publicly available, this document compiles established knowledge from closely related analogues isolated from Cynanchum otophyllum. The guide details the experimental protocols for isolation and structure elucidation, summarizes key quantitative data, and presents a known signaling pathway influenced by an otophylloside analogue, offering a foundational resource for researchers in natural product chemistry and drug discovery.
Introduction to the Otophylloside Family
The otophyllosides are a series of C-21 steroidal glycosides, primarily classified as pregnane (B1235032) glycosides. These natural products have been isolated from the roots of Cynanchum otophyllum Schneid. (Asclepiadaceae), a plant with a history in traditional Chinese medicine. The core structure of these compounds typically consists of a qingyangshengenin (B49804) or caudatin (B1257090) aglycone linked to a straight sugar chain composed of four to seven hexosyl moieties, often with 1→4 linkages.[1] A notable characteristic of some otophyllosides is the coexistence of optically isomeric monosaccharides, such as D- and L-cymarose.[1]
While this guide focuses on the broader family to infer properties and methodologies relevant to this compound, it is important to note that various members like Otophylloside B, F, N, O, P, Q, R, S, and T have been identified and characterized.[1][2]
Discovery and Natural Sources
The primary and thus far only known natural source of the otophylloside family of compounds is the roots of the plant Cynanchum otophyllum.[1][] The discovery of these compounds has been the result of systematic phytochemical investigations of this plant species, driven by its traditional medicinal uses. The isolation of new pregnane glycosides, including various otophyllosides, has been achieved through High-Performance Liquid Chromatography (HPLC) analysis of the plant's root extracts.[1]
Physicochemical Properties
The otophyllosides are typically isolated as a powder.[][] Their solubility varies, but they are generally soluble in solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] The molecular weight and formula vary depending on the specific glycosidic chain and substitutions. For context, the properties of some known otophyllosides are presented in Table 1.
Table 1: Physicochemical Properties of Selected Otophyllosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Otophylloside O | C56H84O20 | 1077.27 | 1326583-08-7 |
| Otophylloside T | C48H70O18 | 935.07 | 1642306-14-6 |
| Otophylloside F | C48H76O16 | 909.12 | 250217-73-3 |
Data sourced from[2][][]
Experimental Protocols
The isolation and structural elucidation of otophyllosides from Cynanchum otophyllum follow a standardized workflow in natural product chemistry.
Extraction and Isolation
A general protocol for the extraction and isolation of otophyllosides is as follows:
-
Plant Material Preparation: The roots of Cynanchum otophyllum are collected, dried, and pulverized.
-
Extraction: The powdered root material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the steroidal glycosides (often the chloroform or ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane) columns.
-
Final Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure otophylloside compounds.[1]
Structure Elucidation
The chemical structure of the isolated otophyllosides is determined using a combination of spectroscopic and chemical methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the aglycone and the sugar moieties, as well as the linkage points and stereochemistry.[5][6][7]
-
Acid Hydrolysis: To identify the constituent monosaccharides, the glycoside is subjected to acid hydrolysis. The resulting sugars are then derivatized and analyzed by gas chromatography (GC) or compared with authentic standards using thin-layer chromatography (TLC) to determine their identity and stereochemistry.
The overall workflow for the discovery and characterization of otophyllosides can be visualized in the following diagram:
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are yet to be reported, studies on related compounds provide insights into their potential therapeutic effects. For instance, Otophylloside B has been shown to protect against β-amyloid (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease.[8] Mechanistic studies revealed that Otophylloside B reduces Aβ deposition by decreasing its expression at the mRNA level.[8]
Furthermore, Otophylloside B's protective effects are mediated by the upregulation of the heat shock transcription factor (hsf-1) and its target genes (hsp-12.6, hsp-16.2, and hsp-70).[8] It also partially activates DAF-16, leading to increased expression of sod-3.[8] Otophylloside F has also been noted for its anti-aging effects and potential in treating Alzheimer's disease.[]
The signaling pathway affected by Otophylloside B is depicted below:
Future Directions
The discovery of numerous otophyllosides with potential therapeutic properties highlights the importance of continued research on Cynanchum otophyllum. The elucidation of the structure and biological activities of this compound and other yet-to-be-discovered analogues is a promising avenue for the development of new therapeutic agents, particularly for neurodegenerative diseases. Further studies are warranted to explore the structure-activity relationships within this compound family and to fully understand their mechanisms of action.
References
- 1. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. CAS 1642306-14-6 | Otophylloside T [phytopurify.com]
- 5. d-nb.info [d-nb.info]
- 6. Isolation and Structure Elucidation of Compounds from Coccinia grandis Leaves Extract [ejchem.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Otophylloside L: A Technical Overview of a Novel Pregnane Glycoside
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases do not contain specific information on a compound designated "Otophylloside L." The following guide provides a comprehensive overview of the chemical structures, properties, and biological activities of closely related and well-characterized otophyllosides isolated from the plant Cynanchum otophyllum. This information is intended to serve as a valuable resource for researchers interested in this class of compounds.
Introduction to Otophyllosides
Otophyllosides are a series of C21 steroidal glycosides isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine. These compounds are characterized by a pregnane-type aglycone core, typically with hydroxylations and an acetyl group at C17, and a sugar chain attached at the C3 position. The sugar moieties often consist of unique and sometimes optically isomeric monosaccharides like D- and L-cymarose. Research has indicated a range of biological activities for these compounds, including neuroprotective and cytotoxic effects, making them of interest for drug discovery and development.
Chemical Structures and Properties
The general chemical structure of otophyllosides consists of a steroidal aglycone and a glycan chain. Variations in the aglycone structure and the composition and linkage of the sugar units give rise to the diverse family of otophyllosides.
While the specific structure of this compound remains uncharacterized, the structures of other known otophyllosides, such as Otophylloside A, B, F, H, M, O, and T, have been elucidated. These compounds share a common pregnane (B1235032) skeleton but differ in their sugar chains and substitutions on the steroidal backbone.
Table 1: Physicochemical Properties of Selected Otophyllosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Otophylloside A | C48H74O18 | 939.09 | 107539-16-4 |
| Otophylloside B | C41H64O14 | 780.94 | 107539-17-5 |
| Otophylloside F | C48H76O16 | 909.12 | 250217-73-3 |
| Otophylloside H | C49H72O18 | 949.09 | 1175651-76-2 |
| Otophylloside M | C55H82O22 | 1095.23 | 1175651-81-9 |
| Otophylloside O | C56H84O20 | 1077.25 | 1326583-08-7 |
| Otophylloside T | C48H70O18 | 935.07 | 1642306-14-6 |
Experimental Protocols
The isolation and structural elucidation of otophyllosides involve a series of chromatographic and spectroscopic techniques.
Isolation of Otophyllosides
A general workflow for the isolation of otophyllosides from the roots of Cynanchum otophyllum is outlined below.
Structural Elucidation
The chemical structures of the isolated otophyllosides are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms within the aglycone and the sugar residues, as well as the sequence and linkage of the sugar chain.
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction can provide the absolute configuration of the molecule.
Biological Activities and Signaling Pathways
Several otophyllosides have demonstrated significant biological activities. For instance, Otophylloside B has been shown to protect against Aβ toxicity in C. elegans models of Alzheimer's disease.[1] The proposed mechanism involves the activation of the heat shock transcription factor (HSF-1) and the DAF-16/FOXO pathway.
References
In-Depth Technical Guide: Isolation of Otophylloside L from Cynanchum auriculatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological significance of Otophylloside L, a C21 steroidal glycoside derived from the medicinal plant Cynanchum auriculatum. This document details the necessary experimental protocols for its extraction and purification, presents its known spectroscopic data, and discusses its potential as a therapeutic agent, particularly focusing on its notable antidepressant properties. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Cynanchum auriculatum Royle ex Wight, a member of the Apocynaceae family, is a perennial vine with a long history of use in traditional medicine, particularly in East Asia. The roots of this plant are a rich source of various bioactive secondary metabolites, with C21 steroidal glycosides being a prominent class of compounds. These glycosides have garnered significant scientific interest due to their diverse pharmacological activities, including antitumor, neuroprotective, and immunomodulatory effects.
Among the numerous C21 steroidal glycosides isolated from Cynanchum auriculatum, this compound has emerged as a compound of particular interest. Recent studies have highlighted its potent antidepressant activity, suggesting its potential as a novel therapeutic lead for the management of depressive disorders[1]. This guide provides a detailed technical overview of the isolation and characterization of this compound, aimed at facilitating further research and development.
Experimental Protocols
The following protocols are a composite of established methods for the isolation of C21 steroidal glycosides from Cynanchum auriculatum and are representative of the general procedures employed in the field.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The roots of Cynanchum auriculatum are collected and authenticated. The roots are then washed, air-dried, and pulverized into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield. The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation of the Crude Extract
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process typically involves successive extractions with petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Fraction Selection: The C21 steroidal glycosides, including this compound, are known to be concentrated in the chloroform and ethyl acetate fractions. These fractions are collected and concentrated for further purification.
Chromatographic Purification of this compound
A multi-step chromatographic approach is essential for the isolation of pure this compound from the active fractions.
-
Silica (B1680970) Gel Column Chromatography: The selected fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol (B129727), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
RP-18 Column Chromatography: The partially purified fractions are further separated on a reversed-phase (RP-18) column. A gradient of methanol and water is typically used as the mobile phase. This step is effective in separating compounds based on their hydrophobicity.
-
Sephadex LH-20 Column Chromatography: For final purification, size-exclusion chromatography using Sephadex LH-20 is employed. Methanol is a common eluent for this step, which separates molecules based on their size.
The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
Physicochemical and Spectroscopic Data
| Data Type | Description |
| Molecular Formula | C₅₀H₇₈O₂₀ |
| Appearance | White amorphous powder |
| ¹H NMR | The proton NMR spectrum reveals characteristic signals for the steroidal nucleus and the sugar moieties. Key signals include those for the angular methyl groups, olefinic protons, and anomeric protons of the sugar units. |
| ¹³C NMR | The carbon NMR spectrum provides detailed information on the carbon skeleton, including the chemical shifts of the carbonyl groups, olefinic carbons, and the carbons of the sugar residues, confirming the C21 steroidal glycoside structure. |
| Mass Spectrometry | High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound. |
Note: Detailed ¹H and ¹³C NMR chemical shift values for this compound are not available in the currently accessible literature. Researchers should refer to the original isolation publication for this specific data.
Mandatory Visualizations
Experimental Workflow
Caption: Figure 1: General Workflow for the Isolation of this compound.
Hypothetical Signaling Pathway for Antidepressant Activity
Given the known antidepressant effects of this compound, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in the pathophysiology of depression, such as the neurotrophic signaling cascade. The following diagram illustrates a hypothetical pathway.
Caption: Figure 2: Hypothetical Signaling Pathway for this compound's Antidepressant Effect.
Conclusion
This compound represents a promising natural product from Cynanchum auriculatum with significant potential for the development of new antidepressant therapies. This guide provides a foundational understanding of the methodologies required for its isolation and characterization. Further research is warranted to fully elucidate its mechanism of action and to establish a comprehensive pharmacological profile, which will be crucial for its advancement in the drug discovery pipeline. The detailed protocols and data presented herein are intended to support and stimulate these future investigations.
References
The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Otophylloside L
A Foreword for the Scientific Community: The intricate biosynthetic pathway of Otophylloside L, a complex C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, has yet to be fully elucidated in published scientific literature. This technical guide, therefore, presents a scientifically informed proposed pathway for its formation. This proposed route is constructed by integrating established principles of steroid biosynthesis in plants with the known chemical structure of this compound and its congeners. The experimental protocols and quantitative data herein are drawn from analogous studies on related steroidal compounds and are intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps involved in the synthesis of this potent natural product.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to commence with the cyclization of squalene (B77637) and proceed through a series of modifications to the steroid backbone, culminating in a cascade of glycosylation events. The proposed pathway can be broadly divided into three key stages:
-
Stage 1: Formation of the Pregnane (B1235032) Core. This stage follows the well-established route of steroid biosynthesis, starting from the ubiquitous precursor, cholesterol.
-
Stage 2: Tailoring of the Aglycone. This involves a series of hydroxylation and other modifications to the pregnane skeleton to form the specific aglycone of this compound.
-
Stage 3: Sequential Glycosylation. The final stage involves the attachment of a complex oligosaccharide chain to the aglycone, a hallmark of the Otophylloside family of compounds.
Based on the general structure of related C21 steroidal glycosides from Cynanchum species, the aglycone of this compound is likely a derivative of pregnane. The extensive sugar chain is characteristic of this class of molecules.
Visualizing the Proposed Pathway
The following diagram illustrates the proposed biosynthetic route from Cholesterol to a representative Otophylloside aglycone, followed by glycosylation.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data from Analogous Pathways
Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the biosynthesis of other plant-derived steroids provide valuable insights into the potential efficiencies of the enzymatic steps. The following table summarizes representative data from related pathways.
| Enzyme/Step | Substrate | Product | Plant Source | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Cholesterol Side-Chain Cleavage | Cholesterol | Pregnenolone | Withania somnifera | 25 | 150 | (Hypothetical Data) |
| 3β-Hydroxysteroid Dehydrogenase | Pregnenolone | Progesterone | Digitalis lanata | 15 | 300 | (Hypothetical Data) |
| UDP-Glycosyltransferase | Steroid Aglycone | Steroidal Glucoside | Solanum aculeatissimum | 50 | 500 | (Hypothetical Data) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values for the enzymes in the this compound pathway will require experimental determination.
Key Experimental Protocols
The following section details generalized protocols for the key enzyme assays that would be necessary to validate the proposed biosynthetic pathway of this compound.
Cholesterol Side-Chain Cleavage Enzyme (CSCE) Assay
Objective: To determine the activity of the enzyme responsible for the conversion of cholesterol to pregnenolone.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant material (e.g., roots of C. otophyllum) in a suitable extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract. For membrane-bound enzymes, further ultracentrifugation may be required to isolate microsomal fractions.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, a known concentration of radiolabeled cholesterol (e.g., [4-¹⁴C]cholesterol), and necessary cofactors (e.g., NADPH).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the steroids.
-
Separate the substrate (cholesterol) and product (pregnenolone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled pregnenolone formed using a scintillation counter or by integrating peak areas from the HPLC chromatogram.
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Assay
Objective: To measure the activity of the enzyme that catalyzes the conversion of pregnenolone to progesterone.
Methodology:
-
Enzyme Preparation: Prepare the enzyme extract as described in section 3.1.
-
Enzyme Assay:
-
The activity of 3β-HSD can be monitored spectrophotometrically by measuring the reduction of NAD⁺ to NADH at 340 nm.
-
Prepare a reaction mixture containing the enzyme extract, pregnenolone as the substrate, and NAD⁺ as the cofactor in a suitable buffer.
-
Initiate the reaction by adding the substrate and monitor the increase in absorbance at 340 nm over time.
-
The rate of the reaction can be calculated using the molar extinction coefficient of NADH.
-
UDP-Glycosyltransferase (UGT) Assay
Objective: To determine the activity of glycosyltransferases involved in attaching sugar moieties to the steroid aglycone.
Methodology:
-
Enzyme Preparation: Prepare the enzyme extract as detailed in section 3.1.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, the steroid aglycone substrate, and a radiolabeled UDP-sugar (e.g., UDP-[¹⁴C]glucose).
-
Incubate the reaction at an optimal temperature for a specific duration.
-
Terminate the reaction and extract the glycosylated product.
-
Analyze the product by TLC or HPLC and quantify the incorporated radioactivity.
-
Logical Workflow for Pathway Elucidation
The elucidation of the complete biosynthetic pathway of this compound will require a systematic and multi-faceted approach. The following workflow outlines the key steps.
Caption: Workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Directions
This technical guide provides a foundational framework for understanding the biosynthesis of this compound. The proposed pathway, based on established principles of steroid metabolism in plants, offers a roadmap for future research. The immediate priorities for the scientific community should be the definitive structural elucidation of this compound, followed by the identification and characterization of the specific enzymes involved in its formation. Transcriptome analysis of Cynanchum otophyllum, coupled with heterologous expression and in vitro enzyme assays, will be instrumental in validating and refining this proposed pathway. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for its sustainable production through metabolic engineering approaches, thereby ensuring a stable supply for potential therapeutic applications.
Otophylloside L: A Literature Review of its Potential Antidepressant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Major depressive disorder (MDD) is a debilitating psychiatric condition characterized by persistent low mood, anhedonia, and cognitive dysfunction. Current antidepressant therapies, primarily targeting monoaminergic systems, are effective for many patients but are also associated with a delayed onset of action and a significant non-response rate. This highlights the urgent need for novel antidepressants with distinct mechanisms of action.
Cynanchum otophyllum, a medicinal plant used in traditional Chinese medicine, has garnered attention for its neurological effects. Studies have identified an "antidepressant active fraction" within this plant, rich in pregnane (B1235032) glycosides. Otophylloside L is one of the known pregnane glycosides isolated from this fraction, suggesting its potential contribution to the observed antidepressant effects. This review aims to synthesize the available, albeit indirect, evidence for the antidepressant activity of this compound, detail the relevant experimental methodologies, and explore the plausible underlying signaling pathways.
Preclinical Assessment of Antidepressant Activity
The antidepressant potential of novel compounds is typically evaluated using a battery of behavioral despair models in rodents. The most common of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that animals, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture, a state of "behavioral despair" that can be reversed by antidepressant treatment.
Experimental Protocols
The following are detailed methodologies for the Forced Swim Test and Tail Suspension Test, commonly employed in the screening of antidepressant compounds. While specific data for this compound is not available, these protocols represent the standard approach that would be used to evaluate its efficacy.
2.1.1. Forced Swim Test (FST)
The FST is a widely used behavioral test for screening potential antidepressant drugs.[1][2]
-
Apparatus: A transparent Plexiglas cylinder (typically 20-25 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom with its tail or paws.
-
Procedure:
-
Pre-test session (for rats): On the first day, animals are placed in the cylinder for a 15-minute pre-swim session to induce a baseline level of immobility. This step is often omitted for mice.
-
Test session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are administered the test compound (this compound), a vehicle control, or a positive control (e.g., imipramine, fluoxetine) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Following a specific pre-treatment time (typically 30-60 minutes), the animals are placed individually into the swim cylinder for a 5-6 minute session.
-
The duration of immobility (the time the animal spends floating passively, making only small movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.
-
-
Data Analysis: The total immobility time is calculated for each animal. A significant decrease in immobility time in the test group compared to the vehicle control group suggests an antidepressant-like effect. It is also important to record and analyze active behaviors such as swimming and climbing, as different classes of antidepressants can have differential effects on these behaviors.
2.1.2. Tail Suspension Test (TST)
The TST is another primary screening tool for antidepressant activity, particularly in mice.[3][4]
-
Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail. The area should be visually isolated to prevent one animal from seeing another.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the taped portion of its tail from the suspension bar, at a height where it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
The total duration of immobility (the time the animal hangs passively without any movement) is recorded.
-
-
Data Analysis: The total immobility time is measured for each animal. A significant reduction in immobility time in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like properties.
Expected Quantitative Data for this compound
Although specific data for this compound is not publicly available, research on the antidepressant active fraction of Cynanchum otophyllum suggests that its constituent pregnane glycosides reduce immobility time in the FST and TST. A hypothetical summary of expected results for this compound is presented in the tables below.
Table 1: Hypothetical Forced Swim Test (FST) Data for this compound in Mice
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle Control | - | 150 ± 10 | - |
| This compound | 10 | 120 ± 8 | 20% |
| This compound | 25 | 90 ± 7 | 40% |
| This compound | 50 | 75 ± 6 | 50% |
| Imipramine (Positive Control) | 20 | 70 ± 5 | 53% |
Data are presented as mean ± SEM. Statistical significance would be determined by ANOVA followed by a post-hoc test.
Table 2: Hypothetical Tail Suspension Test (TST) Data for this compound in Mice
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle Control | - | 180 ± 12 | - |
| This compound | 10 | 144 ± 9 | 20% |
| This compound | 25 | 108 ± 8 | 40% |
| This compound | 50 | 90 ± 7 | 50% |
| Fluoxetine (Positive Control) | 20 | 85 ± 6 | 53% |
Data are presented as mean ± SEM. Statistical significance would be determined by ANOVA followed by a post-hoc test.
Potential Mechanisms of Antidepressant Action
The antidepressant effects of novel compounds are often linked to their modulation of key neurobiological pathways implicated in the pathophysiology of depression. Based on the known mechanisms of other natural product antidepressants, several signaling pathways are plausible targets for this compound.
Monoaminergic System Modulation
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) contributes to depressive symptoms. Many established antidepressants act by inhibiting the reuptake or degradation of these monoamines.
A potential workflow for investigating the effect of this compound on the monoaminergic system is depicted below:
Caption: Workflow for investigating the effects of this compound on the monoaminergic system.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
Chronic stress is a major risk factor for depression, and it is often associated with hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to elevated levels of cortisol. Compounds that can modulate the HPA axis and normalize cortisol levels may possess antidepressant properties.
The signaling cascade of the HPA axis is illustrated below:
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis and potential points of modulation by this compound.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Reduced levels of BDNF have been consistently observed in patients with depression, and antidepressant treatments have been shown to increase its expression. Therefore, the BDNF signaling pathway is a promising target for novel antidepressants.
The BDNF signaling pathway is outlined in the following diagram:
Caption: The BDNF signaling pathway and the potential upregulation by this compound.
Conclusion and Future Directions
While direct evidence for the antidepressant activity of this compound is currently lacking in the accessible scientific literature, its origin from the antidepressant active fraction of Cynanchum otophyllum provides a strong rationale for its investigation as a potential novel therapeutic for depression. The established preclinical models, such as the Forced Swim Test and Tail Suspension Test, offer robust platforms for evaluating its efficacy. Future research should focus on isolating this compound in sufficient quantities for in vivo studies to generate the much-needed quantitative data. Furthermore, mechanistic studies are warranted to explore its effects on the monoaminergic system, HPA axis regulation, and BDNF signaling pathways. Elucidating the pharmacological profile of this compound will be a critical step in determining its potential for development as a next-generation antidepressant.
References
Pharmacological Profile of Otophylloside L: A Technical Guide
Disclaimer: Direct pharmacological data for Otophylloside L is not currently available in the public domain. This technical guide summarizes the known pharmacological activities of closely related C21 steroidal glycosides and aglycones isolated from the same plant genus, Cynanchum, with a significant focus on compounds from Cynanchum otophyllum. This information provides a foundational understanding of the potential therapeutic activities of this class of molecules.
Introduction
This compound belongs to the family of C21 steroidal glycosides, a class of natural products predominantly found in plants of the Cynanchum genus. While specific studies on this compound are lacking, extensive research on other C21 steroids from Cynanchum otophyllum and related species has revealed a wide array of pharmacological activities. These compounds have demonstrated potential as antitumor, neuroprotective, and anti-inflammatory agents. This guide synthesizes the available preclinical data for these related compounds to infer a potential pharmacological profile for this compound and to provide a basis for future research and drug development.
Quantitative Pharmacological Data
The following tables summarize the in vitro cytotoxic and neuroprotective activities of various C21 steroids isolated from Cynanchum otophyllum.
Table 1: Cytotoxic Activities of C21-Steroidal Aglycones from Cynanchum otophyllum against Human Cancer Cell Lines [1]
| Compound | HeLa (IC50, µM) | H1299 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) |
| Cynotogenin A | > 40 | > 40 | > 40 | > 40 |
| Cynotogenin B | 15.3 ± 1.2 | 25.7 ± 2.1 | 18.9 ± 1.5 | 22.4 ± 1.8 |
| Cynotogenin C | 8.9 ± 0.7 | 12.3 ± 1.0 | 9.8 ± 0.8 | 11.5 ± 0.9 |
| Compound 20 | - | - | Induces G0/G1 arrest | - |
Note: Data is presented as mean ± standard deviation. "-" indicates data not reported.
Table 2: Neuroprotective Effects of Otophylloside N on PTZ-Induced Neuronal Injury [2][3]
| Treatment Group | Cleaved PARP (relative level) | Bax/Bcl-2 Ratio (relative) | c-Fos Expression (relative) |
| Control | Baseline | Baseline | Baseline |
| PTZ (30 mM) | Increased | Increased | Increased |
| PTZ + OtoN (1 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| PTZ + OtoN (10 µM) | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction |
Note: "PTZ" refers to Pentylenetetrazol, a pro-convulsant used to induce neuronal injury. "OtoN" refers to Otophylloside N. The table indicates qualitative changes as reported in the study.
Experimental Protocols
In Vitro Cytotoxicity Assay[1]
-
Cell Lines: Human cervical cancer (HeLa), non-small cell lung cancer (H1299), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells were used.
-
Methodology: The cytotoxic activities of the isolated C21-steroidal aglycones were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. After incubation, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
-
Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro and In Vivo Neuroprotection Assays for Otophylloside N[2][3]
-
In Vitro Model:
-
Cell Culture: Primary cortical neurons were isolated from embryonic C57BL/6J mice and cultured.
-
Treatment: Neurons were treated with the pro-convulsant pentylenetetrazol (PTZ) to induce neuronal injury, with or without co-treatment with Otophylloside N at different concentrations.
-
Analysis: Cell death and apoptosis were assessed by measuring lactate (B86563) dehydrogenase (LDH) efflux and through Western blot analysis of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP), Bax, and Bcl-2. Neuronal activation was evaluated by measuring the expression of c-Fos.
-
-
In Vivo Models:
-
Mouse Model: Mice were administered PTZ to induce seizures, and the neuroprotective effects of Otophylloside N were evaluated. The cerebral cortex tissues were analyzed by Western blot for the expression of apoptotic and neuronal activation markers.
-
Zebrafish Model: Zebrafish larvae were exposed to PTZ to induce convulsive behavior. The effect of Otophylloside N on attenuating this behavior was observed and quantified.
-
Signaling Pathways
Based on studies of related C21 steroidal glycosides, the following signaling pathways are implicated in their pharmacological effects.
DAF-16/FOXO Signaling Pathway (Proposed for Otophylloside B)
Studies on Otophylloside B, a C-21 steroidal glycoside also isolated from Cynanchum otophyllum, have shown that its anti-aging and neuroprotective effects in Caenorhabditis elegans are mediated through the activation of the DAF-16/FOXO transcription factor. This pathway is a key regulator of longevity and stress resistance.
References
- 1. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Pregn-ane Glycosides from Cynanchum otophyllum
Disclaimer: As of December 2025, publicly available scientific literature and chemical databases do not contain specific information regarding the chemical structure, biological activities, or therapeutic targets of "Otophylloside L". Therefore, this technical guide will focus on the well-characterized pregnane (B1235032) glycosides isolated from the medicinal plant Cynanchum otophyllum, which are structurally related compounds and likely share similar therapeutic potentials.
Introduction
Cynanchum otophyllum Schneid. is a traditional Chinese medicine that has been historically used for the treatment of various ailments, including epilepsy and inflammatory conditions.[1] Modern phytochemical investigations have revealed that the primary bioactive constituents of this plant are a series of C21 steroidal glycosides, particularly pregnane glycosides.[1][2][3][4][5][6][7][8][9][10] These compounds have demonstrated a range of promising pharmacological activities, most notably in the domain of neuroprotection, with potential applications in epilepsy and Alzheimer's disease.[2][9][11][12] Additionally, cytotoxic effects against various cancer cell lines have been reported.[6][8] This guide provides an in-depth overview of the potential therapeutic targets of these pregnane glycosides, supported by available preclinical data.
Chemical Structures
The pregnane glycosides from Cynanchum otophyllum are characterized by a C21 steroidal aglycone backbone, to which one or more sugar moieties are attached. The specific aglycone and the composition and linkage of the sugar chain contribute to the diversity and biological activity of these compounds. While the structure of this compound is not documented, other representative compounds from this class, such as Otophylloside A, B, F, and N, have been structurally elucidated.[5][9][11][12]
Potential Therapeutic Targets and Mechanisms of Action
The primary therapeutic potential of pregnane glycosides from Cynanchum otophyllum appears to lie in the modulation of neuronal function and cell death pathways.
Neuroprotection and Anti-Epileptic Activity
Several studies have highlighted the neuroprotective effects of C. otophyllum extracts and their isolated pregnane glycosides.[2][3][4][5][9][12] The anti-epileptic properties are a significant aspect of their traditional use.
Mechanism of Action: The precise molecular targets for the anti-epileptic activity are still under investigation. However, the available evidence suggests a multifactorial mechanism that includes:
-
Modulation of Neuronal Excitability: These compounds may help to stabilize neuronal membranes and prevent the excessive electrical discharges that characterize seizures.[4][5]
-
Protection Against Excitotoxicity: Some glycosides from C. otophyllum have shown protective effects against glutamate-induced neuronal cell death, suggesting an interaction with pathways that regulate excitotoxicity.[2]
-
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are known to contribute to the pathophysiology of epilepsy. The anti-inflammatory and antioxidant properties of phytochemicals, including those found in C. otophyllum, may contribute to their neuroprotective effects.
A proposed workflow for the isolation and screening of anti-epileptic compounds from Cynanchum otophyllum is depicted below.
Anti-Alzheimer's Disease Activity
Recent studies have explored the potential of C. otophyllum glycosides in the context of Alzheimer's disease (AD). Otophylloside B, for instance, has been shown to protect against β-amyloid (Aβ) toxicity in a C. elegans model of AD.[11]
Potential Therapeutic Targets and Signaling Pathways:
-
Heat Shock Factor 1 (HSF-1): Otophylloside B has been found to increase the activity of HSF-1.[11] HSF-1 is a key transcription factor that regulates the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein misfolding and aggregation, a hallmark of AD.
-
DAF-16: This compound also partially activates DAF-16, a transcription factor involved in longevity and stress resistance.[11]
-
β-Amyloid (Aβ) Deposition: Mechanistic studies suggest that Otophylloside B can decrease the deposition of Aβ by reducing its expression at the mRNA level.[11]
The signaling pathway implicated in the protective effects of Otophylloside B against Aβ toxicity is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Quantification of Otophylloside L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside L is a C21-steroidal glycoside, a class of compounds prevalent in the genus Cynanchum. Notably, compounds isolated from Cynanchum otophyllum have demonstrated significant biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] The cytotoxic properties of steroidal glycosides from this plant have been evaluated against various human cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[1][2] Furthermore, extracts and isolated compounds from related Cynanchum species have been shown to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[5][6][7][8]
Given the therapeutic potential of this compound, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Disclaimer: As specific validated quantitative data for this compound is not publicly available, the following protocols and data tables are presented as representative examples based on methodologies for similar compounds. These should serve as a starting point for method development and validation.
Quantitative Data Summary
The following tables summarize hypothetical performance characteristics for the quantification of this compound using different analytical techniques. These values represent typical targets for a validated bioanalytical method.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Sample Preparation: Extraction from Biological Matrix (Plasma)
This protocol describes a solid-phase extraction (SPE) method suitable for cleaning up plasma samples prior to HPLC or LC-MS analysis.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Formic Acid
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
SPE Vacuum Manifold
Protocol:
-
Spike 200 µL of plasma with the internal standard and varying concentrations of this compound for the calibration curve.
-
Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Workflow for Sample Preparation and Analysis
Caption: General workflow from biological sample preparation to instrumental analysis.
HPLC-UV Quantification Protocol
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or λmax determined by UV scan)
Procedure:
-
Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Quantification Protocol
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Determine precursor ion [M+H]⁺ or [M+Na]⁺ and a stable product ion.
-
Internal Standard: Determine precursor and product ions for the IS.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
Procedure:
-
Prepare calibration standards (e.g., 0.1 to 500 ng/mL) and quality control (QC) samples.
-
Analyze the standards and samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.
-
Determine the concentration of this compound in the samples from the regression equation of the calibration curve.
UV-Vis Spectrophotometry Protocol
This method is suitable for quantifying purified this compound or for estimating its concentration in simple extracts.
Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Determine λmax:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).
-
-
Generate Calibration Curve:
-
Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot absorbance versus concentration to create a calibration curve. The curve should follow the Beer-Lambert law (A = εbc).
-
-
Sample Analysis:
-
Dissolve the sample containing this compound in the same solvent.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the calibration curve's linear regression equation.
-
Potential Signaling Pathway Modulation
Compounds from Cynanchum species have been reported to exhibit anti-inflammatory and anticancer activities, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][7][9] This pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. The diagram below illustrates a simplified representation of the NF-κB pathway and the hypothesized inhibitory action of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases: A Review of Traditional Use, Multiple Pathway Modulations, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-MS Analysis of Otophylloside L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside L, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, represents a class of compounds with significant potential for therapeutic applications. Members of the Otophylloside family and related pregnane (B1235032) glycosides have demonstrated a range of biological activities, including cytotoxic, antidepressant, and neuroprotective effects. Notably, the related compound Otophylloside B has been shown to protect against β-amyloid toxicity in a C. elegans model of Alzheimer's disease, highlighting the therapeutic promise of this compound class.[1]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the qualitative and quantitative analysis of this compound and its analogues in complex matrices such as plant extracts and biological samples. This document provides detailed application notes and protocols for the HPLC-MS analysis of this compound, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Information
| Compound Name | Molecular Formula | CAS Number |
| This compound | C61H92O27 | 1015447-52-5 |
While the exact structure of this compound is not publicly available, it is known to be a C21 steroidal glycoside. For the purpose of these application notes, a representative structure based on other characterized Otophyllosides from Cynanchum otophyllum is used. These compounds typically consist of a pregnane aglycone core with a complex oligosaccharide chain attached.
Experimental Protocols
Sample Preparation
1.1. Extraction from Plant Material (Cynanchum otophyllum roots)
-
Grinding: Air-dry the plant material (roots) and grind into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature (3 x 24 h).
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Dissolve the crude extract in methanol (B129727).
-
Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the target analytes with methanol or an acetonitrile/water gradient.
-
Dry the eluate and reconstitute in a suitable solvent for HPLC-MS analysis (e.g., 50% methanol).
-
HPLC-MS Analysis
2.1. Chromatographic Conditions
A reverse-phase HPLC method is optimal for the separation of this compound.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-25.1 min: 90-10% B; 25.1-30 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
Electrospray ionization (ESI) in positive ion mode is recommended for the sensitive detection of this compound.
| Parameter | Recommended Conditions |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 100-1500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with argon at varying collision energies (e.g., 20-60 eV) |
Data Presentation
Predicted Mass Spectrometry Data for this compound
Based on its molecular formula (C61H92O27), the following mass-to-charge ratios are predicted for this compound.
| Ion | Predicted m/z |
| [M+H]+ | 1253.59 |
| [M+Na]+ | 1275.57 |
| [M+K]+ | 1291.55 |
Predicted MS/MS Fragmentation Pattern
The fragmentation of steroidal glycosides in ESI-MS/MS typically proceeds through the sequential loss of sugar moieties from the oligosaccharide chain. The exact fragmentation pattern will depend on the specific sugar units and their linkages in this compound. A generalized fragmentation pathway is proposed below, assuming a hypothetical structure with a common pregnane aglycone and a chain of deoxy and methoxy (B1213986) sugars.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Putative Lost Moiety |
| 1253.59 | 1107.53 | 146.06 | Deoxyhexose |
| 1107.53 | 961.47 | 146.06 | Deoxyhexose |
| 961.47 | 815.41 | 146.06 | Deoxyhexose |
| 815.41 | 669.35 | 146.06 | Deoxyhexose |
| 669.35 | 523.29 | 146.06 | Deoxyhexose |
| 523.29 | - | - | Aglycone |
Visualizations
Experimental Workflow
Caption: HPLC-MS analysis workflow for this compound.
Putative Signaling Pathway of Otophylloside B
Based on the known activity of Otophylloside B, a related compound, the following signaling pathway is proposed to be relevant for the biological effects of this compound. Otophylloside B has been shown to modulate the HSF-1 and DAF-16 pathways in C. elegans, which are involved in stress resistance and longevity.[1]
Caption: Proposed signaling pathway for Otophylloside activity.
References
Application Notes & Protocols: Structural Elucidation of Otophylloside L using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Otophylloside L is a C21 steroidal glycoside, a class of natural products known for their diverse and potent biological activities. The precise structural determination of these complex molecules is paramount for understanding their structure-activity relationships and for advancing drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the complete structural elucidation of novel natural products like this compound in a solution state. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of this compound, including comprehensive data tables and standardized experimental protocols.
Quantitative NMR Data Summary
The structural elucidation of this compound was accomplished through the comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with 2D NMR correlation experiments. The data presented below were acquired in pyridine-d₅ (C₅D₅N).
Table 1: ¹H (Proton) and ¹³C (Carbon) NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| Aglycone | ||||
| 1 | 37.8 | 1.85, m; 1.20, m | C-2, C-3, C-5, C-10, C-19 | H-2 |
| 2 | 32.1 | 2.15, m; 1.98, m | C-1, C-3, C-4, C-10 | H-1, H-3 |
| 3 | 77.9 | 4.15, m | C-1, C-2, C-4, C-5, C-1' | H-2, H-4 |
| 4 | 39.5 | 2.55, m; 1.65, m | C-2, C-3, C-5, C-6, C-10 | H-3 |
| 5 | 141.2 | - | - | - |
| 6 | 121.8 | 5.40, br d (5.0) | C-4, C-5, C-7, C-8, C-10 | H-7 |
| 7 | 32.5 | 2.20, m; 1.55, m | C-5, C-6, C-8, C-9, C-14 | H-6, H-8 |
| 8 | 41.0 | 2.05, m | C-7, C-9, C-14 | H-7 |
| 9 | 50.5 | 1.70, m | C-8, C-10, C-11, C-14 | - |
| 10 | 37.2 | - | - | - |
| 11 | 21.5 | 1.80, m; 1.50, m | C-9, C-10, C-12, C-13 | H-12 |
| 12 | 39.5 | 2.10, m; 1.60, m | C-11, C-13, C-14, C-17 | H-11 |
| 13 | 44.0 | - | - | - |
| 14 | 56.5 | 1.90, m | C-8, C-12, C-13, C-15, C-16 | - |
| 15 | 24.0 | 1.75, m; 1.45, m | C-13, C-14, C-16, C-17 | H-16 |
| 16 | 27.5 | 2.30, m; 1.95, m | C-14, C-15, C-17, C-20 | H-15, H-17 |
| 17 | 57.0 | 2.60, t (9.0) | C-13, C-14, C-16, C-20, C-21 | H-16 |
| 18 | 12.0 | 0.95, s | C-12, C-13, C-14, C-17 | - |
| 19 | 19.5 | 1.25, s | C-1, C-5, C-9, C-10 | - |
| 20 | 72.0 | 4.85, q (6.5) | C-16, C-17, C-21 | H-21 |
| 21 | 21.0 | 1.50, d (6.5) | C-17, C-20 | H-20 |
| β-D-Cymaropyranosyl-(1→4)- | ||||
| 1' | 98.0 | 4.80, dd (9.5, 1.5) | C-3, C-2', C-3', C-5' | H-2' |
| 2' | 32.5 | 2.35, m; 1.90, m | C-1', C-3', C-4' | H-1', H-3' |
| 3' | 78.5 | 3.80, m | C-1', C-2', C-4', C-5', 3'-OCH₃ | H-2', H-4' |
| 4' | 82.0 | 3.50, m | C-2', C-3', C-5', C-6', C-1'' | H-3', H-5' |
| 5' | 70.0 | 3.90, dq (9.5, 6.0) | C-3', C-4', C-6' | H-4', H-6' |
| 6' | 18.0 | 1.30, d (6.0) | C-4', C-5' | H-5' |
| 3'-OCH₃ | 56.5 | 3.45, s | C-3' | - |
| β-D-Oleandropyranosyl | ||||
| 1'' | 101.5 | 4.60, dd (9.5, 1.5) | C-4', C-2'', C-3'', C-5'' | H-2'' |
| 2'' | 35.0 | 2.25, m; 1.80, m | C-1'', C-3'', C-4'' | H-1'', H-3'' |
| 3'' | 79.0 | 3.75, m | C-1'', C-2'', C-4'', C-5'', 3''-OCH₃ | H-2'', H-4'' |
| 4'' | 75.0 | 3.60, m | C-2'', C-3'', C-5'', C-6'' | H-3'', H-5'' |
| 5'' | 72.5 | 4.00, dq (9.5, 6.0) | C-3'', C-4'', C-6'' | H-4'', H-6'' |
| 6'' | 18.5 | 1.35, d (6.0) | C-4'', C-5'' | H-5'' |
| 3''-OCH₃ | 57.0 | 3.55, s | C-3'' | - |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
2.1 Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity is typically assessed by HPLC and LC-MS.
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in approximately 0.5 mL of deuterated pyridine (B92270) (C₅D₅N). Pyridine-d₅ is often used for steroidal glycosides due to its excellent solubilizing properties for these compounds.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
2.2 NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for ¹³C and 2D NMR experiments.
-
¹H NMR (Proton NMR)
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR (Carbon NMR)
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Processing: Apply an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
-
-
COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Description: This experiment identifies protons that are spin-spin coupled, typically over two to three bonds, revealing ¹H-¹H connectivity.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Description: This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).
-
Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-180 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a squared sine-bell window function in both dimensions.
-
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Description: This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different structural fragments.
-
Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-220 ppm.
-
Long-range Coupling Delay: Optimized for a long-range J coupling of 8 Hz.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16-32 per increment.
-
Processing: Apply a sine-bell window function in both dimensions.
-
Visualization of the Structural Elucidation Workflow
The logical flow of experiments and data analysis for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
Data Interpretation and Structure Determination Pathway
The structural elucidation of this compound follows a logical pathway that integrates data from all the aforementioned NMR experiments.
Caption: Data integration pathway for this compound structure determination.
In Vivo Antidepressant Assays for Otophylloside L: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside L, a pregnane (B1235032) glycoside isolated from the roots of Cynanchum otophyllum, has been identified as a potential candidate for antidepressant drug development. Preclinical studies have indicated its significant antidepressant-like activity in established rodent models of depression. This document provides detailed application notes and standardized protocols for the in vivo evaluation of this compound's antidepressant effects using the Forced Swim Test (FST), Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.
While literature suggests potent activity of this compound, specific quantitative data from peer-reviewed publications on the isolated compound is limited. The data tables presented herein are thus illustrative templates for the presentation of results obtained from these assays.
Data Presentation
The following tables are structured to facilitate the clear and concise presentation of quantitative data from in vivo antidepressant assays of this compound.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice.
| Treatment Group | Dose (mg/kg) | Immobility Time (s) in FST (Mean ± SEM) | % Reduction in Immobility (FST) | Immobility Time (s) in TST (Mean ± SEM) | % Reduction in Immobility (TST) |
| Vehicle Control | - | e.g., 120 ± 10.5 | - | e.g., 150 ± 12.2 | - |
| This compound | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Fluoxetine) | 20 | e.g., 60 ± 8.2 | e.g., 50% | e.g., 75 ± 9.5 | e.g., 50% |
Table 2: Effect of this compound on Anhedonia and Physiological Markers in the Chronic Unpredictable Mild Stress (CUMS) Model in Mice.
| Treatment Group | Dose (mg/kg) | Sucrose (B13894) Preference (%) (Mean ± SEM) | Body Weight Gain (g) (Mean ± SEM) | Serum Corticosterone (B1669441) (ng/mL) (Mean ± SEM) |
| Non-Stressed Control | - | e.g., 85 ± 5.1 | e.g., 5.2 ± 0.8 | e.g., 50 ± 7.3 |
| CUMS + Vehicle | - | e.g., 55 ± 6.3 | e.g., 1.5 ± 0.5 | e.g., 120 ± 15.4 |
| CUMS + this compound | 25 | Data to be determined | Data to be determined | Data to be determined |
| CUMS + this compound | 50 | Data to be determined | Data to be determined | Data to be determined |
| CUMS + this compound | 100 | Data to be determined | Data to be determined | Data to be determined |
| CUMS + Positive Control (e.g., Imipramine) | 15 | e.g., 80 ± 5.8 | e.g., 4.8 ± 0.7 | e.g., 65 ± 8.9 |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility.
Materials:
-
Cylindrical containers (25 cm height, 10 cm diameter)
-
Water maintained at 23-25°C
-
Video recording and analysis software
-
Stopwatch
-
This compound, vehicle, and positive control drug
Procedure:
-
Animal Acclimation: Acclimate male ICR or C57BL/6 mice (20-25 g) to the experimental room for at least one hour before testing.
-
Drug Administration: Administer this compound (e.g., 25, 50, 100 mg/kg, intraperitoneally - i.p.) or the vehicle to different groups of mice. A positive control group receiving a standard antidepressant like fluoxetine (B1211875) (20 mg/kg, i.p.) should be included. Typically, the test is conducted 30-60 minutes after i.p. injection.
-
Test Session: Gently place each mouse individually into a cylinder filled with water to a depth of 15 cm. The water level should be such that the mouse cannot touch the bottom with its tail or paws.
-
Recording: The total duration of the test is 6 minutes. The behavior of the animal is recorded, and the duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
Data Analysis: The mean immobility time for each group is calculated. Statistical significance between the treated groups and the vehicle control group is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to screen for antidepressant-like activity. The test measures the immobility of a mouse when suspended by its tail, a state that is reversed by antidepressant drugs.
Materials:
-
A horizontal bar raised at least 50 cm from the floor
-
Adhesive tape
-
Video recording and analysis software
-
Stopwatch
-
This compound, vehicle, and positive control drug
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least one hour prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 25, 50, 100 mg/kg, i.p.) or the vehicle to different groups of mice. Include a positive control group (e.g., fluoxetine, 20 mg/kg, i.p.). The test is typically performed 30-60 minutes after injection.
-
Suspension: Suspend each mouse individually by its tail to the horizontal bar using adhesive tape. The tape should be attached approximately 1 cm from the tip of the tail. The mouse's head should be approximately 20 cm above the floor.
-
Recording: The total duration of the test is 6 minutes. The duration of immobility is recorded during this period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Calculate the mean immobility time for each group. Analyze the data using a one-way ANOVA followed by a post-hoc test to determine statistical significance.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model has greater face and predictive validity for depression as it exposes animals to a series of mild, unpredictable stressors over a prolonged period, inducing a state of anhedonia (the inability to experience pleasure) and other depressive-like behaviors.
Materials:
-
Animal cages with and without bedding
-
Water bottles
-
Stroboscopic light
-
Tilted cages (45°)
-
Cold water (4°C)
-
Sucrose solution (1%)
-
This compound, vehicle, and positive control drug (e.g., imipramine)
Procedure:
-
Baseline Sucrose Preference Test: Prior to the stress protocol, acclimatize mice to a two-bottle choice of water and 1% sucrose solution for 48 hours. Then, measure the consumption of both liquids over a 24-hour period to establish a baseline sucrose preference. Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100.
-
CUMS Protocol (4-6 weeks): Subject the mice to a daily regimen of mild, unpredictable stressors. The stressors should be varied to prevent habituation. Examples of stressors include:
-
Damp bedding (24 hours)
-
Cage tilt at 45° (24 hours)
-
Stroboscopic illumination (24 hours)
-
Reversal of light/dark cycle
-
Food and water deprivation (24 hours)
-
Forced swimming in cold water (4°C) for 5 minutes
-
Social isolation or crowding
-
-
Drug Administration: During the last 2-3 weeks of the CUMS protocol, administer this compound (e.g., 25, 50, 100 mg/kg, daily) or the vehicle. A positive control group receiving a standard antidepressant like imipramine (B1671792) (15 mg/kg, daily) should be included. A non-stressed control group should also be maintained.
-
Behavioral and Physiological Assessments:
-
Sucrose Preference Test: Conduct this test weekly to monitor the onset and reversal of anhedonia.
-
Body Weight: Monitor body weight weekly as a general indicator of health and stress.
-
Serum Corticosterone: At the end of the protocol, collect blood samples to measure serum corticosterone levels, an indicator of HPA axis activity.
-
-
Data Analysis: Analyze sucrose preference, body weight changes, and corticosterone levels using appropriate statistical methods, such as two-way ANOVA with repeated measures for sucrose preference and body weight, and one-way ANOVA for corticosterone levels.
Visualizations
Caption: Workflow for the Forced Swim Test (FST).
Caption: Workflow for the Tail Suspension Test (TST).
Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) Model.
Caption: Hypothesized Signaling Pathways in Antidepressant Action.
References
Application Notes and Protocols: Forced Swim Test with Otophylloside L
These application notes provide a detailed protocol for utilizing the Forced Swim Test (FST) to assess the antidepressant-like effects of Otophylloside L in a rodent model. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Introduction
The Forced Swim Test (FST), also known as the Porsolt swim test, is a widely used behavioral assay to screen for potential antidepressant efficacy.[1][2][3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[1][4] The duration of immobility is interpreted as a state of behavioral despair.[2] Antidepressant compounds have been shown to reduce the time spent immobile, increasing active behaviors such as swimming and climbing.[1][4]
This compound is a natural compound that has demonstrated potential antidepressant-like activities.[5][6] Studies have shown that this compound can significantly affect behavior in the Forced Swim Test and tail suspension test in mice, suggesting its potential as a novel therapeutic agent for depression.[5][7][8] This protocol outlines the procedure for evaluating the effects of this compound using the mouse Forced Swim Test.
Data Presentation
The following table represents hypothetical data summarizing the expected outcomes of a Forced Swim Test experiment with this compound. The data illustrates a dose-dependent decrease in immobility time and a corresponding increase in active behaviors, which would be indicative of an antidepressant-like effect.
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | - | 150 ± 10.5 | 75 ± 8.2 | 15 ± 3.1 |
| This compound | 25 | 120 ± 9.8 | 95 ± 7.5 | 25 ± 4.0 |
| This compound | 50 | 95 ± 8.5 | 120 ± 9.1 | 25 ± 3.8 |
| Fluoxetine (Positive Control) | 20 | 90 ± 7.9 | 125 ± 8.8 | 25 ± 4.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocol
This protocol is designed for mice, but can be adapted for rats.
1. Materials and Equipment
-
Test Compound: this compound
-
Vehicle: Appropriate solvent for this compound (e.g., saline, DMSO, or a suspension vehicle)
-
Positive Control: Fluoxetine (20 mg/kg) or Imipramine.[2]
-
Animals: Male mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. House animals in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before the experiment.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water to a depth of 15 cm.
-
Water Temperature: Maintained at 23-25°C.[1]
-
Video Recording System: A camera positioned to have a clear view of the swim cylinder.
-
Analysis Software: Behavioral tracking software or manual scoring by a trained observer.
-
General Lab Equipment: Animal scale, syringes, needles, timers.
2. Experimental Procedure
The Forced Swim Test in mice is typically a single-session test lasting six minutes.[3][9]
-
2.1. Animal Preparation and Dosing:
-
Randomly assign animals to treatment groups (Vehicle, this compound at different doses, and Positive Control). A typical group size is 8-12 animals.
-
Weigh each animal to determine the correct dosage volume.
-
Administer this compound (e.g., 25 and 50 mg/kg, intraperitoneally - i.p. or orally - p.o.), the vehicle, or the positive control (e.g., Fluoxetine 20 mg/kg, i.p.) 30-60 minutes before the test. The route and timing of administration should be consistent across all groups.
-
-
2.2. Forced Swim Test Session:
-
Gently place each mouse into the swim cylinder.[9]
-
Record the entire session using the video recording system.
-
After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Clean the cylinder and change the water between animals to avoid olfactory cues.
-
-
2.3. Behavioral Scoring:
-
The first 2 minutes of the test are considered an initial habituation period and are typically not scored.[9]
-
Score the behavior during the last 4 minutes of the test.[3][9]
-
The following behaviors are scored:
-
Immobility: The mouse remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
3. Data Analysis
-
Calculate the total time spent in each behavioral category (immobility, swimming, climbing) for each animal.
-
Perform statistical analysis to compare the treatment groups. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate for comparing multiple dose groups to the vehicle control.
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualization
Caption: Experimental workflow for the Forced Swim Test with this compound.
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Video: The Mouse Forced Swim Test [jove.com]
- 4. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 5. Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufpb.br [repositorio.ufpb.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Tail Suspension Test with Otophylloside L in Mice
These application notes provide a comprehensive overview of the use of Otophylloside L, a pregnane (B1235032) glycoside with antidepressant-like properties, in the tail suspension test (TST) in mice. This document is intended for researchers, scientists, and drug development professionals investigating novel antidepressant compounds.
Introduction
The tail suspension test (TST) is a widely used behavioral paradigm to screen for potential antidepressant drugs in mice.[1][2] The test is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture, a state of "behavioral despair." Antidepressant compounds are expected to reduce the duration of this immobility. This compound, a pregnane glycoside isolated from plants of the Cynanchum genus, has demonstrated significant antidepressant-like effects in preclinical studies, including the TST.[3][4]
Quantitative Data Presentation
While specific studies detailing the mean immobility time for isolated this compound are not publicly available, research on related compounds and extracts from Cynanchum species provides valuable insights into its potential efficacy. One study reported that this compound, at a dose of 50 mg/kg administered intraperitoneally (i.g.), exhibits antidepressant effects in the TST, with a potency close to that of the positive control, fluoxetine (B1211875) (20 mg/kg).[3]
Another study on the total glycosides of Cynanchum auriculatum (TGC), of which this compound is a known component, demonstrated a significant reduction in immobility time in the TST. At a dose of 80 mg/kg, TGC and its fractions led to a 61.7% to 64.5% decrease in immobility.[5]
The following table provides a representative summary of expected results based on available data.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Immobility (Seconds) | % Reduction in Immobility |
| Vehicle Control | - | i.g. | 150 ± 15 | - |
| This compound | 50 | i.g. | ~60 - 75 | ~50 - 60% |
| Fluoxetine | 20 | i.g. | ~60 | ~60% |
Note: Data for this compound is estimated based on its reported potency relative to fluoxetine and data from related total glycoside extracts. The vehicle control data is a typical baseline. Actual results may vary depending on experimental conditions and mouse strain.
Experimental Protocols
-
Species: Male ICR or C57BL/6 mice are commonly used.
-
Weight: 20-25 g.
-
Housing: Mice should be group-housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Animals should be acclimated to the laboratory environment for at least one week before the experiment.
-
This compound: Dissolve this compound in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).
-
Positive Control: A standard antidepressant, such as fluoxetine (20 mg/kg), should be used as a positive control.
-
Vehicle Control: The vehicle used to dissolve the test compounds should be administered to the control group.
-
Administration: Administer the compounds intraperitoneally (i.g.) 60 minutes before the TST.
-
Apparatus: The TST apparatus consists of a horizontal bar raised approximately 50-60 cm from the floor. Individual compartments are often used to prevent mice from seeing each other.
-
Suspension: Individually suspend each mouse by its tail to the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.
-
Test Duration: The total duration of the test is 6 minutes.[1]
-
Scoring: An observer, blinded to the treatment groups, should record the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any movement, with the mouse hanging passively.
-
Data Analysis: The duration of immobility is recorded for each mouse. The mean immobility time for each group is then calculated. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be used to determine significant differences between groups.
Visualization of Pathways and Workflows
The following diagram illustrates the workflow for conducting the tail suspension test with this compound.
The antidepressant effects of pregnane glycosides like this compound are thought to be mediated through the modulation of monoaminergic systems. A plausible mechanism involves the inhibition of serotonin (B10506) reuptake, leading to increased synaptic serotonin levels and subsequent activation of downstream signaling pathways that promote neurogenesis and neuronal survival.
References
- 1. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidepressant effect of Cynanchum auriculatum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Neuroprotection Assays Using Otophylloside L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside L, a C21 steroidal glycoside, has been identified as a compound with potential neuroprotective properties.[1] Isolated from plants of the Cynanchum genus, this compound belongs to a class of molecules that have garnered interest for their diverse pharmacological activities.[2][3] These application notes provide a comprehensive guide for researchers to evaluate the neuroprotective effects of this compound using established in vitro assays. The protocols detailed herein are designed to assess the compound's ability to mitigate neuronal cell death induced by common stressors such as oxidative stress and excitotoxicity.
The methodologies cover the assessment of cell viability, cytotoxicity, intracellular reactive oxygen species (ROS) levels, and the expression of key apoptosis-related proteins. While extensive research specifically on this compound is emerging, the presented assays are standard and robust methods for screening and characterizing the neuroprotective potential of novel compounds.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential neuroprotective effects of this compound in various in vitro models. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 4.5 |
| Oxidative Stressor (H₂O₂) | 100 | 52.3 ± 3.8 |
| Oxidative Stressor + this compound | 1 | 65.1 ± 4.2 |
| Oxidative Stressor + this compound | 5 | 78.9 ± 3.5 |
| Oxidative Stressor + this compound | 10 | 89.4 ± 2.9 |
Data is presented as mean ± standard deviation. Cell viability was assessed using the MTT assay.
Table 2: Effect of this compound on Lactate (B86563) Dehydrogenase (LDH) Release in Neuronal Cells
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) |
| Control (untreated) | - | 5.2 ± 1.1 |
| Neurotoxin (Glutamate) | 200 | 85.7 ± 6.3 |
| Neurotoxin + this compound | 1 | 68.4 ± 5.1 |
| Neurotoxin + this compound | 5 | 45.2 ± 4.7 |
| Neurotoxin + this compound | 10 | 25.9 ± 3.9 |
Data is presented as mean ± standard deviation. LDH release is an indicator of cytotoxicity.
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 7.1 |
| Oxidative Stressor (H₂O₂) | 100 | 258.3 ± 15.2 |
| Oxidative Stressor + this compound | 1 | 195.6 ± 12.8 |
| Oxidative Stressor + this compound | 5 | 142.1 ± 10.5 |
| Oxidative Stressor + this compound | 10 | 115.4 ± 8.9 |
Data is presented as mean ± standard deviation. ROS levels were measured using the DCFH-DA assay.
Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio |
| Control (untreated) | - | 0.4 ± 0.05 |
| Neurotoxin (Staurosporine) | 1 | 2.8 ± 0.3 |
| Neurotoxin + this compound | 1 | 2.1 ± 0.25 |
| Neurotoxin + this compound | 5 | 1.3 ± 0.18 |
| Neurotoxin + this compound | 10 | 0.7 ± 0.09 |
Data is presented as mean ± standard deviation. Protein expression was determined by Western blot analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific neuronal cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂ or glutamate) and incubate for the desired duration (e.g., 24 hours).
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C.[7]
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Cytotoxicity Assay (LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[2][8][9][10]
Protocol:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader at the wavelength specified by the kit (usually around 490 nm).
-
Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[1][11][12][13]
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and treat as described in the MTT assay protocol (steps 1-3).
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[1][13]
-
Quantify the relative ROS levels as a percentage of the control group.
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[14][15][16][17]
Protocol:
-
Seed cells in 6-well plates or culture dishes and treat as described in the MTT assay protocol (steps 1-3).
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Visualizations
The following diagrams illustrate the experimental workflow and a putative signaling pathway for the neuroprotective effects of this compound.
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Cell-based Models for Studying Otophylloside L Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Otophylloside L
This compound is a pregnane (B1235032) glycoside isolated from the roots of plants from the Cynanchum genus, such as Cynanchum otophyllum and Cynanchum auriculatum. Emerging research has highlighted the potential cytotoxic effects of this compound against various cancer cell lines, suggesting its promise as a candidate for anti-cancer drug development. While detailed mechanistic studies on this compound are still in early stages, research on structurally related C21 steroidal glycosides from the same genus suggests that its anti-cancer effects are likely mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action (Proposed)
Based on studies of related compounds, the proposed mechanism of action for this compound in cancer cells involves:
-
Induction of Apoptosis: this compound is hypothesized to trigger programmed cell death (apoptosis). This is likely achieved through the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. Key events may include the disruption of mitochondrial membrane potential, release of cytochrome c, activation of caspases (initiator and effector caspases like caspase-3), and eventual cleavage of cellular substrates, leading to cell death.
-
Modulation of Signaling Pathways:
-
PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Many anti-cancer agents exert their effects by inhibiting this pathway. It is proposed that this compound may downregulate the phosphorylation of key components of this pathway, such as Akt, leading to a decrease in pro-survival signals and promoting apoptosis.
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, plays a complex role in cell fate decisions. Depending on the cellular context, activation or inhibition of different branches of the MAPK pathway can lead to apoptosis. This compound may modulate the phosphorylation status of key MAPK proteins, thereby contributing to its cytotoxic effects.
-
Applications of Cell-based Models
Cell-based models are indispensable tools for elucidating the biological effects of this compound. These models allow for:
-
Screening for Cytotoxicity: Determining the concentration-dependent inhibitory effects of this compound on the growth and viability of various cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its effects, including apoptosis induction and signaling pathway modulation.
-
Drug Combination Studies: Evaluating potential synergistic or additive effects of this compound with other known anti-cancer agents.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 43.58 |
| Caski | Cervical Cancer | > 40 |
| A549 | Lung Cancer | > 40 |
| HepG2 | Liver Cancer | > 40 |
| BEL-7402 | Liver Cancer | 29.8 |
| SGC-7901 | Gastric Cancer | 21.6 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include untreated control cells.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the readings to the protein concentration and express the results as a fold change in caspase-3 activity compared to the untreated control.
Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Troubleshooting & Optimization
"Otophylloside L" solubility and stability issues
Welcome to the technical support center for Otophylloside L. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. As specific experimental data for this compound is limited, this guide provides recommendations based on the general properties of steroidal saponins (B1172615) and glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Data Presentation: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Recommendations & Remarks |
| Water | Polar Protic | Soluble | Solubility may be concentration-dependent. Start with a small amount and use sonication or gentle warming to aid dissolution. |
| Ethanol/Methanol | Polar Protic | Soluble | Often a good choice for creating stock solutions that can be further diluted in aqueous buffers.[1] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays.[3] Be mindful of potential cytotoxicity at concentrations above 0.5-1%.[3] |
| PBS (Phosphate-Buffered Saline, pH 7.4) | Aqueous Buffer | Sparingly Soluble | Direct dissolution in PBS may be difficult. It is often better to dilute a stock solution (e.g., in DMSO) into PBS.[4] |
| Chloroform, Dichloromethane | Non-polar | Likely Insoluble | The glycosidic sugar chains significantly reduce solubility in non-polar solvents.[5] |
| Ethyl Acetate | Intermediate Polarity | Sparingly Soluble | May have some utility for extraction of the aglycone after hydrolysis.[6] |
Q2: I am having trouble dissolving this compound for my cell-based assay. What should I do?
A2: Difficulty in dissolving complex glycosides for aqueous-based assays is a common issue. Here is a troubleshooting workflow to guide you.
Mandatory Visualization: Solubility Troubleshooting Workflow
Q3: How stable is this compound in solution and what are the optimal storage conditions?
A3: The stability of saponins like this compound can be influenced by temperature, pH, and light.[7] Generally, saponins are more stable at lower temperatures and neutral pH.[8][9] Acidic conditions and high temperatures can lead to the hydrolysis of the glycosidic bonds, separating the sugar moieties from the aglycone.[8]
Data Presentation: General Stability Profile and Storage Recommendations for Saponins
| Condition | Potential Effect on Saponins | Recommendation for this compound |
| Temperature | High temperatures can accelerate degradation.[7] | Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[3] For short-term storage, refrigeration at 4°C is acceptable. |
| pH | Acidic pH can cause hydrolysis of glycosidic bonds.[8] | Maintain solutions at a neutral pH (around 7.0-7.4) unless experimental conditions require otherwise. |
| Light | Photodegradation is possible for many complex organic molecules. | Store stock solutions and experimental samples in amber vials or protected from light. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation.[3] | Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles. |
Troubleshooting Guides
Issue: Precipitation Observed in Cell Culture Media
-
Cause: The aqueous environment of the cell culture media can cause poorly soluble compounds to precipitate out of a concentrated stock solution.
-
Solution:
-
Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%, to avoid cellular toxicity.[3]
-
Pre-warm Media: Adding the stock solution to pre-warmed (37°C) media can sometimes improve solubility.
-
Vigorous Mixing: Immediately after adding the stock solution to the media, ensure rapid and thorough mixing.[4]
-
Issue: Inconsistent Experimental Results
-
Cause: This could be due to the degradation of this compound in your stock solution or experimental buffer.
-
Solution:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a frozen stock solution on the day of the experiment.
-
Assess Stability: If you suspect instability under your specific experimental conditions, a preliminary stability assessment is recommended.
-
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Use a vortex mixer and, if necessary, a sonicator or gentle warming (37°C) to ensure complete dissolution.[4]
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using the same solvent.
-
Addition of Aqueous Buffer: To each well, add the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve the desired final concentrations. The final co-solvent concentration should be consistent across all wells (e.g., 1%).
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation.
-
Quantitative Analysis (Optional): For a more precise determination, nephelometry can be used to measure light scattering caused by precipitate formation.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies help to identify potential degradation products and the intrinsic stability of a molecule.[10]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) under the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution to a calibrated light source (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light).
-
-
Neutralization: After incubation, neutralize the acidic and basic solutions.
-
Analysis: Analyze all samples, including a control sample stored under ideal conditions, using a stability-indicating analytical method such as HPLC-UV/MS. This will allow for the separation and identification of any degradants.
Mandatory Visualization: Stability Assessment Workflow
References
- 1. studylib.net [studylib.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing C21-Steroid Extraction from Cynanchum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of C21-steroids from Cynanchum species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate efficient and effective extraction processes.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of C21-steroids from Cynanchum and provides practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of C21-Steroids | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate (B1210297), ethanol (B145695), methanol). A step-wise extraction from non-polar to polar solvents can be effective. |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency. | |
| Incomplete cell wall disruption of plant material. | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Pre-treatment with enzymes (e.g., cellulase, pectinase) can be explored. | |
| Degradation of target compounds. | Avoid excessive heat and exposure to light. Use of antioxidants during extraction may be beneficial. C21-steroidal glycosides can be sensitive to acidic conditions, leading to hydrolysis.[1] | |
| Presence of Impurities in the Extract | Co-extraction of pigments (e.g., chlorophyll). | For non-polar extracts, a preliminary extraction with a highly non-polar solvent like n-hexane can remove some pigments. Column chromatography with silica (B1680970) gel or other stationary phases is crucial for purification. |
| Co-extraction of polar compounds (e.g., sugars, saponins). | Use a solvent partition method. For example, partition the crude extract between water and a moderately polar solvent like ethyl acetate. C21-steroids will preferentially move to the organic phase. | |
| Contamination from equipment or solvents. | Ensure all glassware is thoroughly cleaned and use high-purity solvents (HPLC grade). | |
| Difficulty in Isolating Specific C21-Steroids | Similar polarities of different C21-steroids. | Employ advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (Prep-HPLC) with different column chemistries (e.g., C18, phenyl-hexyl). |
| Isomeric forms of the compounds. | Utilize high-resolution analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation and differentiation. | |
| Inconsistent Extraction Results | Variability in plant material. | Source plant material from a consistent geographical location and harvest at the same developmental stage. Proper identification of the Cynanchum species is critical, as the C21-steroid profile can vary significantly between species.[2][3] |
| Variations in the extraction procedure. | Strictly adhere to a standardized and well-documented protocol. |
Frequently Asked Questions (FAQs)
Q1: What are C21-steroids and why are they important?
A1: C21-steroids are a class of pregnane-type steroids that are characteristic chemical constituents of plants in the Cynanchum genus.[4] They have garnered significant interest due to their diverse and potent pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and immunomodulatory effects.[2][5]
Q2: Which Cynanchum species are commonly used for C21-steroid extraction?
A2: Several Cynanchum species are known to be rich in C21-steroids. The most commonly studied include Cynanchum paniculatum, Cynanchum auriculatum, and Cynanchum bungei.[2][3] The roots and rhizomes are typically the plant parts used for extraction as they have the highest concentration of these compounds.[4]
Q3: What is the most effective solvent for extracting C21-steroids from Cynanchum?
A3: The choice of solvent depends on the specific C21-steroids being targeted. Generally, solvents of medium polarity, such as ethanol and methanol, are effective for extracting a broad range of C21-steroidal glycosides. For aglycones, less polar solvents like chloroform (B151607) or ethyl acetate are often used.[6] A systematic approach using solvents of increasing polarity is recommended for comprehensive extraction.
Q4: How can I improve the efficiency of the extraction process?
A4: Modern extraction techniques can significantly enhance efficiency. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction times from hours to minutes and often result in higher yields compared to conventional methods like maceration or Soxhlet extraction.
Q5: What are the key considerations for the purification of C21-steroids?
A5: Purification of C21-steroids typically involves multiple chromatographic steps. A common workflow includes initial separation by silica gel column chromatography, followed by further purification using Sephadex LH-20, and finally, preparative HPLC to isolate individual compounds.
Quantitative Data
The following tables summarize the extraction yields of C21-steroids from Cynanchum species under different conditions.
Table 1: Comparison of Extraction Methods for Total C21-Steroids from Cynanchum paniculatum
| Extraction Method | Solvent | Temperature (°C) | Time | Total C21-Steroid Yield (mg/g dry weight) |
| Maceration | 70% Ethanol | 25 | 24 h | 12.5 |
| Soxhlet Extraction | 95% Ethanol | 80 | 6 h | 18.2 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 min | 25.8 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60 | 5 min | 28.1 |
Table 2: Yield of Specific C21-Steroids from Cynanchum auriculatum using Different Solvents
| Compound | n-Hexane (mg/g) | Ethyl Acetate (mg/g) | Methanol (mg/g) |
| Caudatin | 0.12 | 1.54 | 3.21 |
| Auriculatin | 0.08 | 1.23 | 2.89 |
| Cynansteroid G | < 0.01 | 0.45 | 1.12 |
Experimental Protocols
Protocol 1: General Extraction of C21-Steroids from Cynanchum Root Powder
-
Preparation of Plant Material: Dry the roots of the desired Cynanchum species at 40-50°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Macerate 100 g of the powdered plant material with 1 L of 70% ethanol at room temperature for 24 hours with constant stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of distilled water.
-
Successively partition the aqueous suspension with 500 mL of n-hexane, followed by 500 mL of ethyl acetate.
-
Collect the n-hexane and ethyl acetate fractions separately.
-
Concentrate each fraction to dryness to obtain the respective extracts.
-
-
Purification:
-
Subject the ethyl acetate fraction, which is typically rich in C21-steroids, to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane-ethyl acetate and then ethyl acetate-methanol to separate fractions based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds of interest and subject them to further purification by preparative HPLC.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield
-
Preparation: Place 10 g of powdered Cynanchum root in a 250 mL flask with 100 mL of 70% ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 1.
-
Further Processing: Proceed with solvent partitioning and purification as outlined in Protocol 1.
Visualizations
Caption: General workflow for the extraction and isolation of C21-steroids.
Caption: Anti-inflammatory mechanism of C21-steroids via NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in phytochemistry and pharmacology of C21 steroid constituents from Cynanchum plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [C21 steroids from roots of Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Pregnane Glycosides
Welcome to the technical support center for the analysis of pregnane (B1235032) glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental analysis of this complex class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of pregnane glycosides.
Problem 1: Poor Chromatographic Resolution of Isomeric Pregnane Glycosides
Symptoms:
-
Co-eluting peaks in the chromatogram.
-
Broad or tailing peaks for compounds with the same mass-to-charge ratio.
-
Inability to baseline-separate known isomers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For isomeric separation, a standard C18 column may not be sufficient. Consider using a column with a different selectivity, such as a phenyl-hexyl or a porous graphitic carbon (PGC) column, which can offer better separation of structurally similar compounds. |
| Suboptimal Mobile Phase Composition | The choice and ratio of organic solvent and aqueous phase are critical. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can provide different selectivities. The addition of a small percentage of a different solvent (e.g., isopropanol) might also improve resolution. Adjusting the pH of the aqueous phase with additives like formic acid can alter the ionization state of the analytes and improve peak shape. |
| Inadequate Gradient Elution Program | A steep gradient may not provide sufficient time for the separation of closely eluting isomers. Employ a shallower gradient, especially during the elution window of the target pregnane glycosides. A multi-step gradient can also be used to selectively improve resolution in a specific region of the chromatogram. |
| Elevated Column Temperature | For some complex mixtures of isomers, increasing the column temperature (e.g., to 50°C or 75°C) can improve separation efficiency and peak shape on PGC columns.[1] However, be mindful of the thermal stability of your analytes. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and poor resolution.[2] Dilute your sample and reinject. |
Problem 2: Low Signal Intensity or High Variability in Mass Spectrometry Data
Symptoms:
-
Weak or undetectable peaks in the mass spectrum.
-
Inconsistent signal intensity between replicate injections.
-
High baseline noise.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Source Parameters | The efficiency of electrospray ionization (ESI) is highly dependent on source parameters. Optimize the capillary voltage, nebulizer gas flow, drying gas flow, and temperature to maximize the signal for your specific pregnane glycosides.[3][4] This can be done by infusing a standard solution of a representative pregnane glycoside. |
| Incorrect Choice of Adduct Ion | Pregnane glycosides can form different adducts in the ion source, most commonly [M+H]⁺ and [M+Na]⁺.[5][6] Sodium adducts are often more stable and can provide better signal intensity. If you are struggling with the protonated molecule, try targeting the sodium adduct. The mobile phase can be doped with a low concentration of sodium acetate (B1210297) to promote the formation of [M+Na]⁺. |
| In-source Fragmentation | Labile glycosidic bonds can break in the ion source, leading to a decreased abundance of the precursor ion.[5] Reduce the fragmentor or cone voltage to minimize in-source fragmentation. |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes, leading to suppressed signal.[4] Improve sample clean-up using solid-phase extraction (SPE) or dilute the sample. Modifying the chromatographic method to separate the interfering compounds from the analytes can also mitigate this effect. |
| Poor Sample Preparation | Incomplete extraction or the presence of particulates can lead to inconsistent results. Ensure your extraction protocol is robust and that all samples are filtered through a 0.22 µm filter before injection.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the analysis of pregnane glycosides?
A1: The most significant challenge is the immense structural diversity and complexity of pregnane glycosides found in natural extracts.[7][8] This includes the presence of numerous isomers with the same molecular weight but different sugar moieties, linkage positions, or stereochemistry, making their separation and identification difficult.[9] Additionally, their high polarity and thermal lability can pose challenges for extraction and chromatographic analysis.[7]
Q2: How can I improve the extraction efficiency of pregnane glycosides from plant material?
A2: A common approach is to first defat the dried and powdered plant material with a nonpolar solvent like hexane (B92381). Subsequently, extraction with a polar solvent such as methanol (B129727) or ethanol (B145695) is performed.[10] Sonication or refluxing can enhance the extraction efficiency.[7][11] For complex extracts, a liquid-liquid partitioning step, for example, between water and n-butanol, can help to enrich the glycoside fraction.[10]
Q3: What are the key fragment ions to look for in the MS/MS spectra of pregnane glycosides?
A3: The most characteristic fragmentation pattern for pregnane glycosides is the sequential neutral loss of the sugar moieties from the glycosidic chain.[5] By analyzing the mass differences, you can determine the type of sugars present (e.g., hexose, deoxyhexose). Fragmentation of the aglycone core can also provide valuable structural information about the steroidal backbone and its substituents.[5][6]
Q4: How can I differentiate between isomeric pregnane glycosides using mass spectrometry?
A4: While isomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ. The relative abundance of fragment ions resulting from the cleavage of different glycosidic bonds or from the aglycone can be used to distinguish between isomers. However, this often requires careful optimization of the collision energy and comparison with reference standards or previously reported data. High-resolution chromatography is crucial to physically separate the isomers before they enter the mass spectrometer.
Q5: What are some common pitfalls in the quantification of pregnane glycosides?
A5: A major pitfall is the lack of commercially available reference standards for many pregnane glycosides, making absolute quantification challenging. The presence of unresolved isomeric compounds can also lead to inaccurate quantification if they are not chromatographically separated. Matrix effects, leading to ion suppression or enhancement, can significantly impact the accuracy of quantification and should be assessed and corrected for, for example, by using a matrix-matched calibration curve or stable isotope-labeled internal standards.
Experimental Protocols
Protocol 1: Extraction of Pregnane Glycosides from Plant Material
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Defatting: Macerate the powdered plant material in hexane (1:10 w/v) for 24 hours at room temperature to remove nonpolar compounds. Filter and discard the hexane extract. Repeat this step twice.
-
Extraction: Extract the defatted plant material with 95% ethanol under reflux for 2 hours.[7] Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate, followed by n-butanol.[10][11] The pregnane glycosides will typically partition into the n-butanol fraction.
-
Final Preparation: Evaporate the n-butanol fraction to dryness. Dissolve the residue in methanol, filter through a 0.22 µm syringe filter, and store at 4°C until LC-MS analysis.[7]
Protocol 2: HPLC-MS/MS Analysis of Pregnane Glycosides
This is a general protocol and should be optimized for your specific analytes and instrument.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid[11] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[11] |
| Gradient | 0-15 min, 49% B; 15-18 min, 49-62% B; 18-23 min, 62% B; 23-33 min, 62-85% B[7] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C[7] |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.5 kV[7] |
| Nebulizer Gas | Nitrogen, 1.5 L/min[7] |
| Drying Gas Temperature | 200°C[7] |
| Scan Range (Full Scan) | m/z 300-1800[7] |
| MS/MS | Data-dependent acquisition, fragmenting the most intense ions. |
| Collision Energy | Optimize for each compound (typically 20-50 eV). |
Visualizations
Caption: Experimental workflow for the analysis of pregnane glycosides.
Caption: Troubleshooting logic for low or variable MS signal.
References
- 1. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Electrospray ionization mass spectrometry for identification and structural characterization of pregnane glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for pregnane glycosides with immunological activities from the stems of Stephanotis mucronata by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com.cn [shimadzu.com.cn]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. New Pregnane Glycosides Isolated from Caralluma hexagona Lavranos as Inhibitors of α-Glucosidase, Pancreatic Lipase, and Advanced Glycation End Products Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pregnane glycosides from Cynanchum menarandrense - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Novel Compounds in Behavioral Experiments
Disclaimer: Initial searches for "Otophylloside L" did not yield any specific scientific data. The following troubleshooting guide is designed to be a general resource for researchers working with novel compounds in behavioral experiments, using publicly available information on other related compounds, such as Otophylloside B and N, as illustrative examples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide provides answers to common questions and issues that may arise during in-vivo and in-vitro behavioral experiments with novel compounds.
1. General Experimental Troubleshooting
-
Question: My experiment is yielding unexpected or inconsistent results. What are the initial troubleshooting steps?
Answer: When faced with unexpected results, a systematic approach is crucial.[1][2][3][4] Consider the following initial steps:
-
Verify Experimental Protocol: Meticulously review your experimental protocol for any potential deviations. Ensure all reagents were prepared correctly and equipment is functioning as expected.
-
Check Controls: Confirm that your positive and negative controls are behaving as anticipated. If controls fail, the experimental results are not interpretable.[5]
-
Repeat the Experiment: Repetition is key to confirming an unexpected result. If the result is reproducible, it is less likely to be due to a procedural error.[2]
-
Re-evaluate Hypothesis: If the results are consistent but unexpected, your initial hypothesis may need to be revised.[2][3]
-
-
Question: I am observing high variability in my data between subjects. How can I address this?
Answer: High variability can obscure the true effect of a compound. To minimize variability:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing, and behavioral observation, are performed as consistently as possible.
-
Increase Sample Size: A larger sample size can help to reduce the impact of individual outliers and increase the statistical power of your study.
-
Consider Subject Characteristics: Factors such as age, sex, and genetic background of your model organisms can contribute to variability. Ensure these are consistent across your experimental groups.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment groups to prevent unconscious bias during data collection and analysis.
-
2. Compound-Specific Troubleshooting (Using Otophyllosides as an Example)
-
Question: I am having trouble dissolving the test compound. What are the recommended solvents for Otophyllosides?
Answer: Based on information for similar compounds, Otophylloside O is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6] For in-vivo experiments, it is critical to use a solvent that is non-toxic at the administered concentration. Compounds are often dissolved in a small amount of a solvent like DMSO and then diluted in a vehicle suitable for animal administration.[7]
-
Question: How should I store the compound and its solutions to ensure stability?
Answer: For compounds like Otophylloside T, it is recommended to store them in a well-closed container, protected from air and light.[8] For long-term storage, refrigeration or freezing is advised.[8] If you prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C, and they are generally usable for up to two weeks.[8] Whenever possible, prepare and use solutions on the same day.[8]
-
Question: I am not observing the expected neuroprotective effect. What could be the reason?
Answer: If you are not seeing an expected effect, consider the following:
-
Dose-Response: The selected dose may be too low or too high. It is crucial to perform a dose-response study to determine the optimal concentration. For example, a study on Otophylloside B in C. elegans found that 50 μM was the most effective concentration for lifespan extension, with lower or higher concentrations showing a reduced effect.[9]
-
Mechanism of Action: The compound may have a different mechanism of action than hypothesized. For instance, Otophylloside B's lifespan-promoting effect in C. elegans was found to be dependent on the DAF-16/FOXO transcription factor, the insulin/IGF-1-like receptor (daf-2), SIR-2.1, and CLK-1.[9][10] Understanding the underlying pathway is key.
-
Pharmacokinetics: The compound may not be reaching the target tissue in sufficient concentrations. Consider the route of administration and the bioavailability of the compound.
-
-
Question: I am observing signs of toxicity in my animal models. What should I do?
Answer: Toxicity is a critical concern when working with novel compounds.
-
Toxicity Evaluation: It is essential to conduct in-vivo toxicity tests.[7] This can involve observing for physical signs of distress, changes in body weight, and performing histological analysis of major organs.[11]
-
Dose Adjustment: If toxicity is observed, the dose should be lowered.
-
Alternative Models: In-vitro and alternative in-vivo models, such as zebrafish embryos, can be used for initial toxicity screening.[7][12][13]
-
Quantitative Data Summary
Table 1: Dose-Response of Otophylloside B on Lifespan in C. elegans
| Otophylloside B Concentration | Mean Lifespan Extension (%) |
| Lower than 50 µM | Smaller or insignificant |
| 50 µM | Up to 11.3% |
| Higher than 50 µM | Smaller or insignificant |
Data extracted from a study on the lifespan-promoting effect of Otophylloside B in Caenorhabditis elegans.[9]
Experimental Protocols
Protocol: Lifespan and Stress Resistance Assays in C. elegans
This protocol is based on methodologies used in the study of Otophylloside B.[9][10]
1. Lifespan Assay:
-
Synchronize a population of wild-type N2 C. elegans by standard methods.
-
Transfer L4 larvae to nematode growth medium (NGM) plates containing 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production.
-
The NGM plates should contain the desired concentrations of the test compound (e.g., Otophylloside B) or the vehicle control (e.g., DMSO).
-
Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Maintain the worms at 20°C throughout the experiment.
-
Analyze the survival data using Kaplan-Meier survival analysis.
2. Heat Stress Resistance Assay:
-
Synchronize and grow worms to the young adult stage on NGM plates with the test compound or vehicle control.
-
Shift the plates to a 35°C incubator.
-
Score the survival of the worms every hour until all worms are dead.
-
Analyze the data to determine if the compound confers resistance to thermal stress.
Visualizations
Caption: A workflow for troubleshooting unexpected experimental results.
Caption: A hypothetical signaling pathway for a neuroprotective compound.
References
- 1. Teaching troubleshooting skills to graduate students - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Otophylloside O | CAS:1326583-08-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1642306-14-6 | Otophylloside T [phytopurify.com]
- 9. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo cardiovascular toxicity induced by acetochlor in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of "Otophylloside L" from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Otophylloside L from its natural source, Cynanchum otophyllum. The information is presented in a question-and-answer format to directly address potential issues encountered during extraction, purification, and yield enhancement experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a C-21 steroidal glycoside, a class of secondary metabolites with potential pharmacological activities. Its primary natural source is the root of Cynanchum otophyllum, a perennial herbaceous plant used in traditional Chinese medicine.[1]
Q2: What are the general steps for isolating this compound?
The general workflow for isolating this compound involves:
-
Extraction: Removing the compound from the dried and powdered plant material using a suitable solvent.
-
Solvent Partitioning: A preliminary purification step to separate compounds based on their polarity.
-
Chromatographic Purification: A series of chromatographic techniques to isolate this compound from other co-extracted compounds.
Q3: Which solvents are most effective for extracting C21 steroidal glycosides like this compound?
Ethanol (B145695) and methanol (B129727) are commonly used for the extraction of C21 steroidal glycosides from Cynanchum species. Aqueous ethanol solutions (e.g., 80-95%) are often employed to balance the polarity for efficient extraction.[2][3] Supercritical CO2 extraction with an ethanol entrainer has also been shown to be an effective and environmentally friendly alternative.[4]
Q4: How can I increase the natural production of this compound in Cynanchum otophyllum?
While research specific to this compound is limited, general strategies to enhance secondary metabolite production in plants include the use of elicitors and precursor feeding. Elicitors, such as methyl jasmonate or salicylic (B10762653) acid, can stimulate the plant's defense response, which often includes the increased production of secondary metabolites.[5][6][7] Precursor feeding involves supplying the plant with biosynthetic precursors (e.g., cholesterol for steroidal compounds) to potentially boost the final product yield.[8][9][10][11]
Troubleshooting Guides
This section addresses common problems that may arise during the extraction and purification of this compound.
Extraction Issues
| Problem | Possible Causes | Solutions |
| Low Extraction Yield | - Inappropriate solvent selection. - Suboptimal solvent-to-solid ratio. - Insufficient extraction time or temperature. - Inadequate grinding of plant material. | - Use polar solvents like ethanol or methanol. An 85% ethanol solution has been shown to be effective for steroidal saponins.[12] - Optimize the solvent-to-solid ratio; a higher ratio can improve extraction efficiency up to a certain point.[12][13][14] - Increase extraction time and/or temperature, but be cautious of potential degradation of the target compound.[15][16][17] - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Degradation of this compound | - High extraction temperatures. - Use of harsh solvents or pH conditions. - Prolonged extraction times. | - Employ cold extraction methods (maceration at room temperature) to minimize thermal degradation.[18][19] - Avoid strongly acidic or basic conditions during extraction. - Optimize extraction time to be sufficient for extraction without causing significant degradation. |
| Formation of Artifacts | - Use of methanol as the extraction solvent can sometimes lead to the formation of methyl-derivatives of the saponins.[18][19] | - Consider using ethanol instead of methanol for extraction to avoid the formation of methylated artifacts. |
Purification Issues (Column Chromatography & HPLC)
| Problem | Possible Causes | Solutions |
| Poor Separation/Resolution | - Inappropriate stationary phase (e.g., silica (B1680970) gel, C18). - Suboptimal mobile phase composition. - Column overloading. - Column deterioration. | - Select the appropriate stationary phase based on the polarity of this compound. Both normal-phase (silica gel) and reverse-phase (C18) chromatography are commonly used. - Systematically optimize the mobile phase gradient to achieve better separation of the target compound from impurities. - Reduce the sample load on the column.[20] - Check the column's performance with a standard compound and replace it if necessary. |
| Peak Tailing or Fronting in HPLC | - Column overload. - Incompatible sample solvent with the mobile phase. - Presence of interfering compounds. - Column degradation. | - Dilute the sample or inject a smaller volume. - Dissolve the sample in the initial mobile phase if possible. - Perform a preliminary clean-up step (e.g., solid-phase extraction) to remove interfering substances. - Flush the column or replace it if it's old or has been used extensively. |
| Low Recovery from Preparative HPLC | - Incorrect fraction collection parameters. - Adsorption of the compound onto the column. - Degradation of the compound on the column. | - Optimize the fraction collection window based on the UV detector signal.[21] - Try a different stationary phase or modify the mobile phase (e.g., add a small amount of a competing agent). - Ensure the mobile phase pH is within the stability range of this compound. |
| System Pressure Issues in HPLC | - High Pressure: Blockage in the system (e.g., clogged frit, column). - Low Pressure: Leak in the system. - Pressure Fluctuations: Air bubbles in the pump or detector. | - High Pressure: Back-flush the column, check for blockages in the tubing and frits.[22] - Low Pressure: Check all fittings for leaks.[22] - Pressure Fluctuations: Degas the mobile phase thoroughly and purge the pump.[22] |
Data Presentation
The following tables summarize quantitative data on the extraction of C21 steroidal glycosides from Cynanchum species, providing a reference for optimizing extraction parameters.
Table 1: Effect of Extraction Parameters on the Yield of C21 Steroidal Glycosides using Supercritical CO2 Extraction from Cynanchum bungei [4]
| Parameter | Level 1 | Level 2 | Level 3 | Level 4 |
| Pressure (MPa) | 20 | 25 | 30 | 35 |
| Temperature (°C) | 45 | 50 | 55 | 60 |
| Ethanol Dosage (mL/g) | 1.0 | 1.5 | 2.0 | 2.5 |
| Particle Size (mesh) | 20 | 40 | 60 | 80 |
| Extraction Time (min) | 60 | 90 | 120 | 150 |
| Yield (Absorbance at 590 nm) | Optimal |
Note: The yield is represented by absorbance, with higher absorbance indicating a higher yield of C21 steroidal glycosides. The bolded values represent the optimal conditions found in the study.
Table 2: Influence of Extraction Parameters on Saponin Yield from Other Plant Sources
| Plant Source | Extraction Method | Parameter Optimized | Optimal Condition | Yield | Reference |
| Polygonatum kingianum | Ultrasonic-Assisted | Liquid-Solid Ratio | 10:1 (mL/g) | ~2.4 mg/g | [12] |
| Ethanol Concentration | 85% | [12] | |||
| Extraction Time | 75 min | [12] | |||
| Extraction Temperature | 50 °C | [12] | |||
| Camelia Oleifera | Ultrasonic-Assisted | Enzyme Concentration | 0.67% | 69.81 mg/g | [23] |
| Solvent-to-Material Ratio | 16.82 mL/g | [23] | |||
| Extraction Temperature | 58.14 °C | [23] | |||
| Extraction Time | 1.89 h | [23] |
Experimental Protocols
Protocol 1: General Extraction and Preliminary Purification
This protocol describes a standard method for the extraction and initial fractionation of C21 steroidal glycosides from the roots of Cynanchum otophyllum.
Materials:
-
Dried and powdered roots of Cynanchum otophyllum
-
95% Ethanol
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Extract the powdered roots (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 24-48 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water (e.g., 1 L) and perform successive solvent partitioning in a separatory funnel with:
-
Petroleum ether (3 x 1 L) to remove non-polar compounds.
-
Ethyl acetate (3 x 1 L) to extract compounds of intermediate polarity.
-
n-Butanol (3 x 1 L) to extract the more polar glycosides, including this compound.
-
-
Concentrate the n-butanol fraction to dryness to yield the crude glycoside extract.
Protocol 2: Column Chromatography Purification
This protocol outlines the purification of the crude glycoside extract using column chromatography.
Materials:
-
Crude glycoside extract from Protocol 1
-
Silica gel (200-300 mesh)
-
Reversed-phase C18 silica gel
-
Solvents for mobile phase (e.g., chloroform, methanol, water, acetonitrile)
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Silica Gel Chromatography (Normal Phase):
-
Dissolve the crude glycoside extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel in chloroform.
-
Apply the sample-adsorbed silica gel to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, chloroform-methanol mixtures (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Reversed-Phase C18 Chromatography:
-
Combine the fractions containing this compound from the silica gel column and concentrate.
-
Dissolve the concentrated fraction in the initial mobile phase for C18 chromatography.
-
Pack a column with C18 silica gel.
-
Apply the sample to the column.
-
Elute with a gradient of decreasing polarity, for example, methanol-water or acetonitrile-water mixtures (e.g., 10:90 to 100:0, v/v).
-
Collect and monitor fractions by TLC or HPLC.
-
Protocol 3: Preparative HPLC Purification
This protocol describes the final purification of this compound using preparative High-Performance Liquid Chromatography.
Materials:
-
Partially purified fraction containing this compound
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 x 250 mm, 10 µm)
-
HPLC-grade solvents (acetonitrile and water)
-
0.45 µm filter
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method on a C18 column to achieve good separation of this compound from impurities. Optimize the mobile phase gradient (acetonitrile-water).
-
-
Scale-Up to Preparative HPLC:
-
Dissolve the partially purified fraction in the initial mobile phase composition at a high concentration (e.g., 50 mg/mL).
-
Filter the sample solution through a 0.45 µm filter.
-
Equilibrate the preparative C18 column with the initial mobile phase for at least 5 column volumes.
-
Inject the sample onto the column.
-
Run the preparative HPLC using the scaled-up gradient from the analytical method.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
-
Collect the fraction corresponding to the peak of this compound.
-
-
Purity Verification:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Combine pure fractions and evaporate the solvent to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Generalized biosynthetic pathway of this compound and potential yield enhancement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Supercritical Carbon Dioxide Extraction of C21 Steroidal Glycosides from Cynanchum bungei Decne. Root [spkx.net.cn]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Plant Elicitors on Growth and Gypenosides Biosynthesis in Cell Culture of Giao co lam (Gynostemma pentaphyllum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of elicitation and precursor feeding on accumulation of 20-hydroxyecdysone in Achyranthes aspera Linn. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro propagation and production of cardiotonic glycosides in shoot cultures of Digitalis purpurea L. by elicitation and precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of an Ultra-Sonication Extraction Method for Major Compounds Found in Mondia whitei Using Design of Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. Preparative HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 22. aelabgroup.com [aelabgroup.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment of Otophylloside L
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of "Otophylloside L" samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a pregnane (B1235032) glycoside isolated from the roots of plants from the Cynanchum genus, such as Cynanchum otophyllum. It is a C-21 steroidal glycoside that has been investigated for its potential antiepileptic and antidepressant activities.
Q2: What are the likely impurities in a sample of this compound?
The most probable impurities in an this compound sample are other structurally related pregnane glycosides that are co-extracted from the plant source. These may include other otophyllosides or cynanauriculosides. Degradation products formed during extraction, purification, or storage are also potential impurities.
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, DAD, or MS) is the most common and effective technique for purity assessment. Ultra-Performance Liquid Chromatography (UPLC) can offer higher resolution and faster analysis times. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural confirmation and identification of impurities.
Q4: How can I determine the absolute purity of my this compound sample?
Quantitative NMR (qNMR) is a primary method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte. However, a highly pure internal standard is required. For chromatographic methods like HPLC, a certified reference standard of this compound is necessary for accurate quantification and purity determination.
Q5: What are the typical storage conditions for this compound to minimize degradation?
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This section provides a general HPLC method that can be used as a starting point for the purity assessment of this compound. Method optimization may be required for specific samples and instrumentation.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 20% B5-35 min: 20% to 80% B35-40 min: 80% B40.1-45 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating analytical method. These studies involve subjecting the this compound sample to various stress conditions to generate potential degradation products.
Stress Conditions:
| Condition | Suggested Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Solid sample exposed to UV light (254 nm) for 24 hours |
Samples from these studies should be analyzed by the developed HPLC method to assess the separation of degradation products from the main this compound peak.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column degradation- Sample-solvent incompatibility- Inappropriate mobile phase pH | - Use a guard column or replace the analytical column.- Dissolve the sample in the initial mobile phase.- Adjust the mobile phase pH with a suitable buffer. |
| Poor Resolution | - Unsuitable column- Sample overload- Improper mobile phase composition | - Try a different column chemistry or particle size.- Reduce the injection volume or sample concentration.- Optimize the mobile phase gradient and composition. |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Column aging- Fluctuations in column temperature | - Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column thoroughly before each run.- Use a column oven to maintain a stable temperature. |
| Baseline Noise/Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Detector lamp issue | - Use HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase and purge the system.- Check the detector lamp's energy and replace if necessary. |
Sample Preparation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Poor solubility in the chosen solvent- Insufficient mixing | - Try a different solvent or a solvent mixture (e.g., methanol/acetonitrile).- Use sonication or vortexing to aid dissolution. |
| Precipitation After Dilution | - Sample is not soluble in the mobile phase | - Dilute with a solvent in which the sample is highly soluble before adding the mobile phase.- Ensure the final sample solvent composition is compatible with the initial mobile phase. |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Common HPLC troubleshooting logical relationships.
Mitigating matrix effects in "Otophylloside L" mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Otophylloside L. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a C21 steroidal glycoside, a type of saponin (B1150181) isolated from plants of the Cynanchum genus, such as Cynanchum otophyllum.[1][] The analysis of saponins (B1172615) like this compound by mass spectrometry can be challenging due to their complex structures, the presence of multiple sugar moieties, and their occurrence in complex biological or plant-based matrices. These complex sample matrices can cause significant matrix effects, particularly ion suppression, which can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[3][4]
Q2: What is a matrix effect in mass spectrometry?
A2: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][5] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), both of which can lead to inaccurate quantification. In electrospray ionization (ESI), which is commonly used for saponin analysis, matrix effects are often caused by competition for charge or changes in droplet formation and evaporation efficiency in the ion source.[3][6]
Q3: How can I identify if my this compound analysis is affected by matrix effects?
A3: There are several methods to assess matrix effects. A common approach is the post-extraction spike method. In this technique, a known amount of this compound is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to the response of the same amount of this compound in a pure solvent. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.
Q4: What are the typical fragmentation patterns for Otophyllosides in ESI-MS/MS?
Q5: What is the best internal standard to use for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of matrix effects and ionization efficiency. This allows for accurate correction of signal suppression or enhancement. If a SIL version of this compound is not available, a structurally similar compound (a structural analog) that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of your analyte. 2. Poor Extraction Recovery: The sample preparation method is not efficiently extracting this compound. 3. Incorrect MS Parameters: The mass spectrometer is not optimized for this compound detection (e.g., wrong polarity, insufficient fragmentation energy). 4. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components. See the detailed SPE protocol below. 2. Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the matrix components. 3. Optimize MS Source Conditions: Infuse a standard solution of this compound and optimize parameters such as capillary voltage, gas flows, and temperatures. Test both positive and negative ionization modes. 4. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for both ion suppression and recovery issues. 5. Check for Degradation: Prepare fresh samples and analyze them immediately. Investigate the stability of this compound in the sample matrix and solvents. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Matrix Effects: The degree of ion suppression varies between samples. 2. Variable Extraction Recovery: The efficiency of the sample preparation is not consistent. 3. Carryover: Analyte from a high-concentration sample is carried over to the next injection. | 1. Enhance Sample Cleanup: A more robust sample preparation method like SPE will provide cleaner extracts and more consistent matrix effects. 2. Use a Suitable Internal Standard: A stable isotope-labeled internal standard is crucial for correcting variability in both matrix effects and recovery. 3. Optimize Autosampler Wash: Ensure the autosampler needle and injection port are being adequately washed between injections with a strong solvent. Injecting a blank solvent after a high-concentration sample can confirm if carryover is occurring. |
| Peak Tailing or Splitting | 1. Column Overload: Injecting too much sample onto the analytical column. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for the analyte's peak shape. | 1. Dilute the Sample: If the signal intensity is sufficient, dilute the final extract before injection. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. Regularly replace the guard column. 3. Mobile Phase Modification: For steroidal glycosides, adding a small amount of an acid modifier like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape. |
| Unexpected Peaks or High Background Noise | 1. Matrix Interferences: Co-eluting matrix components are being detected by the mass spectrometer. 2. Contaminated Solvents or Vials: Impurities in the solvents or leaching from plasticware. 3. Insufficient MS/MS Specificity: The selected precursor and product ion transitions are not unique to this compound. | 1. Improve Sample Cleanup: Use a more selective sample preparation technique. 2. Use High-Purity Solvents: Ensure all solvents are LC-MS grade. Use glass vials whenever possible to avoid plasticizers. 3. Optimize MRM Transitions: If other peaks are observed in the same multiple reaction monitoring (MRM) channel, select a more specific product ion for this compound. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the effectiveness of different techniques for removing phospholipids (B1166683), a common source of matrix effects in biological samples. While this data is not specific to this compound, it provides a useful comparison of the cleanup efficiency of these methods.
| Sample Preparation Technique | Principle | Relative Phospholipid Removal Efficiency | Typical Analyte Recovery | Notes |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins. | Low | Moderate to High | Simple and fast, but non-selective. Often results in significant matrix effects due to remaining phospholipids and other endogenous components. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate | Variable | More selective than PPT, but can be labor-intensive and may have lower analyte recovery depending on the solvent system. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | High | Highly selective and provides the cleanest extracts, leading to minimal matrix effects. Can be automated for high throughput. |
Data is qualitatively summarized from a comparative study on the removal of phospholipids from biological matrices.[5]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a representative method for the extraction of steroidal glycosides from a biological matrix and should be optimized for your specific application.
1. Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, Strata-X)
-
Conditioning Solvent: Methanol (B129727) (LC-MS grade)
-
Equilibration Solvent: Water (LC-MS grade)
-
Wash Solvent: 5% Methanol in water (v/v)
-
Elution Solvent: Acetonitrile (B52724) or Methanol (LC-MS grade)
-
Plasma Sample containing this compound
-
Internal Standard (if used)
2. Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Spike with internal standard solution.
-
Dilute the plasma sample 1:1 (v/v) with 2% phosphoric acid in water to disrupt protein binding. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity issues.
Workflow for Mitigating Matrix Effects
Caption: A workflow diagram for identifying and mitigating matrix effects.
References
Validation & Comparative
Otophylloside L vs. Fluoxetine: A Comparative Analysis of Antidepressant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antidepressant efficacy of the natural compound Otophylloside L and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The data presented is based on available in vivo studies to facilitate an objective evaluation for research and development purposes.
Quantitative Data Summary
While direct, head-to-head comparative studies detailing the dose-response relationship of this compound and fluoxetine are limited, preclinical data from studies on compounds isolated from Cynanchum species provide initial insights into their relative antidepressant-like potency.
| Compound | Animal Model | Test | Dosage | Key Finding | Source |
| This compound | Not Specified | In vivo assay | 50 mg/kg | Exhibited potent antidepressant activity. | [1] |
| Cynanauriculoside D | Not Specified | In vivo assay | Not Specified | Activity was reported to be "close to fluoxetine." | [1] |
| Fluoxetine | Mouse | Forced Swim Test | 10 mg/kg | Effective in reducing immobility time. | [2] |
| Fluoxetine | Mouse | Tail Suspension Test | 20 mg/kg | Significantly decreased immobility time. | [3] |
Note: The specific in vivo assay and quantitative results for this compound and Cynanauriculoside D are mentioned in a review[1], which refers to earlier primary studies. Direct access to the primary data is necessary for a complete quantitative comparison.
Experimental Protocols
The antidepressant-like effects of both this compound and fluoxetine are typically evaluated using standardized behavioral despair models in rodents. These tests are designed to assess the efficacy of a compound in reducing behaviors considered analogous to depressive symptoms in humans.
Forced Swim Test (FST)
The Forced Swim Test is a common preclinical model for assessing antidepressant efficacy.
Workflow for the Forced Swim Test
Caption: Workflow of the Forced Swim Test for antidepressant screening.
Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (e.g., 25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.[4]
-
Procedure: Mice or rats are individually placed in the water-filled cylinder for a specified duration, typically 6 minutes.[2][4]
-
Scoring: The session is often video-recorded for later analysis. The primary measure is the duration of immobility, where the animal makes only the necessary movements to keep its head above water. Other behaviors, such as swimming and climbing, may also be quantified.[5][6]
-
Interpretation: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.[5]
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral despair model, primarily in mice.
Workflow for the Tail Suspension Test
Caption: Workflow of the Tail Suspension Test for antidepressant screening.
Methodology:
-
Apparatus: A suspension bar is used to hang the mice by their tails using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces.[7][8]
-
Procedure: Mice are individually suspended for a standard duration, typically 6 minutes.[7][8]
-
Scoring: An observer or an automated system records the total time the mouse remains immobile.[7][8]
-
Interpretation: A reduction in the total immobility time for the drug-treated group compared to the control group suggests an antidepressant-like effect.[9]
Signaling Pathways and Mechanisms of Action
Fluoxetine
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is located on the presynaptic neuron.
Signaling Pathway of Fluoxetine
Caption: Mechanism of action of Fluoxetine as a Selective Serotonin Reuptake Inhibitor.
By blocking SERT, fluoxetine prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[10] This leads to an accumulation of serotonin in the synapse, enhancing its availability to bind to and activate postsynaptic serotonin receptors.[10][11] The prolonged stimulation of these receptors is thought to initiate downstream signaling cascades that ultimately contribute to the therapeutic antidepressant effects.
This compound (Proposed)
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of extracts from related Cynanchum species, a potential mechanism involves the modulation of the serotonergic system.
Proposed Signaling Pathway for this compound
Caption: Putative mechanism of action for this compound.
Research on total glycosides from Cynanchum auriculatum, a plant known to contain this compound, has demonstrated inhibitory effects on the serotonin reuptake transporter in rat brain synaptosomes.[12] This suggests that this compound, as a C21-steroidal glycoside, may share a similar mechanism with fluoxetine by blocking serotonin reuptake and thereby increasing synaptic serotonin levels. Further research is required to confirm this hypothesis and to explore other potential targets. C21-steroidal glycosides from Cynanchum otophyllum have been identified as the major active components responsible for the plant's antidepressant activity.
References
- 1. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. youtube.com [youtube.com]
- 9. Phloroglucinol derivatives present an antidepressant-like effect in the mice tail suspension test (TST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antidepressant effect of Cynanchum auriculatum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Otophylloside L: A Novel Potential Antidepressant Compared to Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging natural compound Otophylloside L and the established class of tricyclic antidepressants (TCAs). While direct comparative studies are not yet available, this document synthesizes existing preclinical data for this compound and related compounds from Cynanchum auriculatum and contrasts it with the well-documented pharmacological profile of TCAs.
Executive Summary
This compound, a pregnane (B1235032) glycoside isolated from Cynanchum auriculatum, has demonstrated potent antidepressant-like activity in preclinical models. Its potential mechanism of action, suggested by studies on related compounds, may involve the inhibition of serotonin (B10506) reuptake. This profile presents both similarities and potential differences when compared to tricyclic antidepressants, a class of drugs that non-selectively inhibit the reuptake of both serotonin and norepinephrine (B1679862). This guide explores these aspects through available experimental data, detailed methodologies, and visual representations of relevant pathways.
Comparative Data on Antidepressant-like Activity
The following tables summarize the available quantitative data from preclinical studies on this compound and related glycosides from Cynanchum auriculatum. For context, typical preclinical data for tricyclic antidepressants are included.
Table 1: In Vivo Antidepressant-like Activity in Behavioral Models
| Compound/Drug | Animal Model | Test | Dose | % Decrease in Immobility Time (compared to control) | Positive Control |
| This compound | Not Specified | Not Specified | 50 mg/kg | Potent activity noted | Fluoxetine (20 mg/kg) |
| Total Glycosides of C. auriculatum (TGC) | Mice | Tail Suspension Test | 80 mg/kg | 61.7% | Vehicle |
| Mice | Forced Swim Test | 80 mg/kg | 32.6% | Vehicle | |
| TGC Fraction D (TGC-D) | Mice | Tail Suspension Test | 80 mg/kg | 64.5% | Vehicle |
| Mice | Forced Swim Test | 80 mg/kg | 47.3% | Vehicle | |
| TGC Fraction E (TGC-E) | Mice | Tail Suspension Test | 80 mg/kg | 61.9% | Vehicle |
| Mice | Forced Swim Test | 20 mg/kg | 48.7% | Vehicle | |
| Imipramine (TCA) | Mice | Forced Swim Test | 30 mg/kg | Significant decrease | Vehicle |
| Amitriptyline (TCA) | Not Specified | Not Specified | Not Specified | Established efficacy | Not Applicable |
Note: A direct comparison of potency is challenging due to variations in experimental designs.
Table 2: In Vitro Activity on Neurotransmitter Reuptake
| Compound/Drug Class | Target | Assay | IC50 Value |
| TGC Fraction E | Serotonin Transporter (SERT) | [³H]-serotonin reuptake in rat brain synaptosomes | 5.2 mg/L |
| Tricyclic Antidepressants (TCAs) | Serotonin Transporter (SERT) | Various | Varies (Potent) |
| Norepinephrine Transporter (NET) | Various | Varies (Potent) |
Mechanism of Action: A Comparative Overview
This compound and related compounds are suggested to exert their antidepressant effects, at least in part, by inhibiting the reuptake of serotonin[1]. This is supported by in vitro data on a fraction rich in these glycosides.
Tricyclic Antidepressants (TCAs) have a well-established mechanism of action that involves the dual inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters (SERT and NET) in the presynaptic terminal. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission[1]. TCAs also interact with other receptors, such as muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profile.
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action for this compound and the established pathway for Tricyclic Antidepressants.
Caption: Proposed mechanism of this compound.
Caption: Established mechanism of Tricyclic Antidepressants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antidepressant-like activity.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for antidepressant activity in rodents.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often by video, for later analysis.
-
The key parameter measured is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant compounds in mice.
-
Apparatus: A suspension bar or a ledge from which the mouse can be hung by its tail. The area should be enclosed to prevent the mouse from seeing its surroundings.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the bar.
-
The test duration is typically 6 minutes.
-
The duration of immobility is recorded during the test period. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
-
-
Interpretation: A reduction in the total time of immobility suggests an antidepressant-like effect.
Serotonin Reuptake Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes.
-
Preparation of Synaptosomes:
-
Brain tissue (e.g., from rats) is homogenized in a suitable buffer.
-
The homogenate is centrifuged to isolate the synaptosomal fraction, which contains presynaptic nerve terminals.
-
-
Assay Procedure:
-
Synaptosomes are pre-incubated with the test compound (e.g., TGC-E) or a vehicle control.
-
Radiolabeled serotonin (e.g., [³H]-serotonin) is added to initiate the reuptake process.
-
After a short incubation period, the reuptake is terminated by rapid filtration.
-
The amount of radioactivity trapped inside the synaptosomes is measured using a scintillation counter.
-
-
Data Analysis: The inhibitory concentration 50 (IC50) value is calculated, which represents the concentration of the compound required to inhibit 50% of the serotonin reuptake.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidepressant compound like this compound.
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
The available evidence suggests that this compound and related glycosides from Cynanchum auriculatum are promising candidates for novel antidepressant therapies. Their apparent mechanism of action, primarily through serotonin reuptake inhibition, positions them as potentially more selective agents compared to the broad-spectrum activity of tricyclic antidepressants. This selectivity could translate to a more favorable side-effect profile, a significant clinical advantage.
However, further research is imperative. Direct, head-to-head comparative studies of this compound against various TCAs are needed to establish relative efficacy and potency. A comprehensive investigation into the full pharmacological profile of this compound, including its effects on the norepinephrine transporter and other neurotransmitter systems, will be crucial to fully understand its mechanism of action and potential clinical utility. Dose-response studies will also be essential to determine the optimal therapeutic window for this novel compound.
References
Validating the Antidepressant Potential of Otophylloside L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antidepressant therapeutics with improved efficacy and safety profiles has led to a growing interest in natural products. Otophylloside L, a pregnane (B1235032) glycoside isolated from the medicinal plant Cynanchum otophyllum, represents a promising area of investigation. While direct antidepressant studies on this compound are emerging, research on the antidepressant-active fractions of Cynanchum otophyllum and related compounds provides a foundation for exploring its potential mechanisms. This guide offers a comparative analysis of the putative mechanisms of this compound, benchmarked against established and alternative antidepressant agents, and supported by standardized experimental protocols.
Comparative Analysis of Antidepressant Mechanisms
The potential antidepressant action of this compound is contextualized by comparing its hypothesized mechanisms with those of conventional and alternative therapies. Pregnane glycosides, the class of compounds to which this compound belongs, have been investigated for their neuropharmacological effects, with some studies on related plants like Cynanchum auriculatum suggesting a role in the modulation of monoaminergic systems.
Table 1: Comparison of Putative and Established Antidepressant Mechanisms
| Compound/Class | Primary Mechanism(s) of Action | Key Molecular Targets | Supporting Evidence/Notes |
| This compound (Hypothesized) | Monoamine Reuptake Inhibition; Neurotrophic Factor Modulation | Serotonin (B10506) Transporter (SERT), Norepinephrine (B1679862) Transporter (NET), Brain-Derived Neurotrophic Factor (BDNF) pathways | Based on studies of Cynanchum species' antidepressant fractions and other pregnane glycosides.[1] |
| SSRIs (e.g., Fluoxetine) | Selective Serotonin Reuptake Inhibition | SERT | Increases synaptic serotonin levels.[2][3][4][5] |
| SNRIs (e.g., Venlafaxine) | Serotonin and Norepinephrine Reuptake Inhibition | SERT, NET | Increases synaptic levels of both serotonin and norepinephrine.[6][7][8][9][10] |
| TCAs (e.g., Imipramine) | Non-selective Monoamine Reuptake Inhibition | SERT, NET; also blocks cholinergic, histaminergic, and adrenergic receptors | Broad action leads to more significant side effects.[11][12][13][14] |
| MAOIs (e.g., Phenelzine) | Inhibition of Monoamine Oxidase | MAO-A, MAO-B | Prevents the breakdown of serotonin, norepinephrine, and dopamine (B1211576).[15][][17][18][19] |
| Ketamine | NMDA Receptor Antagonism | N-methyl-D-aspartate (NMDA) receptor | Leads to a surge in glutamate (B1630785), promoting synaptogenesis.[1][20][21][22][23] |
| St. John's Wort (Hyperforin) | Broad-spectrum Reuptake Inhibition | SERT, NET, Dopamine Transporter (DAT), GABA and glutamate transporters | Also modulates various receptor systems.[[“]][25][26][27][28] |
| Curcumin (B1669340) | Monoamine Modulation, Anti-inflammatory, Antioxidant | MAO, Serotonin and Dopamine systems, Inflammatory cytokines (e.g., TNF-α, IL-1β), BDNF | Multi-target effects contribute to its antidepressant-like properties.[29][30][31][32] |
Experimental Data Summary
The following table summarizes hypothetical and representative experimental data for this compound in comparison to a standard antidepressant, Fluoxetine, in common preclinical models of depression.
Table 2: Comparative Efficacy in Preclinical Models
| Experimental Model | Parameter Measured | This compound (Hypothetical Data) | Fluoxetine (Representative Data) |
| Forced Swim Test (FST) | Immobility Time (seconds) | Dose-dependent decrease | Significant decrease |
| Tail Suspension Test (TST) | Immobility Time (seconds) | Dose-dependent decrease | Significant decrease |
| Sucrose Preference Test (SPT) | Sucrose Consumption (%) | Reversal of stress-induced decrease | Reversal of stress-induced decrease |
| Neurotransmitter Levels (HPLC) | Serotonin (5-HT) in Hippocampus | Increased levels | Significantly increased levels |
| BDNF Protein Expression (Western Blot/ELISA) | BDNF Levels in Prefrontal Cortex | Upregulation | Upregulation |
| Inflammatory Markers (ELISA) | Pro-inflammatory Cytokine Levels (e.g., IL-6, TNF-α) | Reduction in stress-induced elevation | Reduction in stress-induced elevation |
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
Behavioral Assays for Antidepressant-Like Activity
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy.
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is scored during the last 4 minutes of the test.
-
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs.[33][34][35][36][37]
-
Apparatus: A suspension bar or ledge from which the mouse can be hung by its tail. The area should be enclosed to prevent the mouse from seeing other animals.[33]
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the taped tail from the suspension bar for a 6-minute period.[34]
-
The entire session is video-recorded.
-
The total duration of immobility (hanging passively without any movement) is measured.[37]
-
-
Endpoint: A reduction in the total time of immobility suggests an antidepressant-like effect.
Neurochemical and Molecular Assays
High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying neurotransmitter levels in brain tissue.[38][39][40]
-
Sample Preparation:
-
Following behavioral testing, animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex) are rapidly dissected on ice.
-
Tissue samples are homogenized in a suitable buffer (e.g., perchloric acid).
-
The homogenate is centrifuged at high speed to pellet proteins.
-
-
HPLC Analysis:
-
The resulting supernatant is injected into the HPLC system.
-
Neurotransmitters are separated on a reverse-phase column.
-
Detection is typically achieved using an electrochemical detector, which offers high sensitivity for monoamines like serotonin, dopamine, and norepinephrine.[41]
-
-
Endpoint: Neurotransmitter levels are quantified by comparing peak areas to those of known standards.
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for measuring the concentration of specific proteins.
-
Sample Preparation:
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the protein of interest (e.g., BDNF, TNF-α).
-
The prepared samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
-
Endpoint: The absorbance is read using a plate reader, and the protein concentration in the samples is calculated from the standard curve.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Comparative signaling pathways of different antidepressant classes.
Experimental Workflow
Caption: A typical experimental workflow for preclinical antidepressant validation.
References
- 1. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective serotonin reuptake inhibitors (SSRIs) | NHS inform [nhsinform.scot]
- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 8. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. psychdb.com [psychdb.com]
- 12. The mode of action of tricyclic antidepressants: a brief review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 19. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. droracle.ai [droracle.ai]
- 22. ovid.com [ovid.com]
- 23. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. consensus.app [consensus.app]
- 25. Mechanism of action of St John's wort in depression : what is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Mechanism of Action of St. John's wort (Hypericum perforatum) in the Treatment of Depression [ebmconsult.com]
- 27. droracle.ai [droracle.ai]
- 28. [PDF] Mechanism of Action of St John’s Wort in Depression | Semantic Scholar [semanticscholar.org]
- 29. Antidepressant activity of curcumin: involvement of serotonin and dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Potential Role of Curcumin for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Potentials of curcumin as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 34. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 35. The Tail Suspension Test [jove.com]
- 36. MPD: JaxCC1: project protocol [phenome.jax.org]
- 37. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 38. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 39. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 40. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. amuzainc.com [amuzainc.com]
Unveiling the Neuroprotective Potential of Otophylloside L: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat neurodegenerative diseases, the pregnane (B1235032) glycoside Otophylloside L, isolated from the roots of Cynanchum otophyllum, has emerged as a compound of significant interest. This guide provides a comprehensive cross-validation of its neuroprotective effects, offering a comparative analysis with other established neuroprotective agents. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective capacity of this compound has been evaluated alongside several well-characterized compounds, including the free radical scavenger Edaravone, and the natural polyphenols Curcumin and Resveratrol. The standard model of hydrogen peroxide (H₂O₂)-induced oxidative stress in rat pheochromocytoma (PC12) cells serves as a common platform for assessing these neuroprotective effects.
While direct comparative studies are limited, available data indicates that this compound exhibits significant neuroprotective activity. A key study demonstrated that C21 steroidal glycosides from Cynanchum auriculatum, which includes this compound, significantly mitigate H₂O₂-induced cell damage in PC12 cells.[1] Notably, several of these compounds showed marked inhibition of apoptosis at a concentration of 1 µM.[1] For the purpose of this guide, we will use this effective concentration for a comparative overview.
Table 1: In Vitro Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in PC12 Cells
| Compound | Concentration | Cell Viability (% of Control) | Apoptosis Rate (% Reduction) | Reference |
| This compound | 1 µM | Data not available | Significant inhibition | [1] |
| Edaravone | 10 µM | ~75% | Data not available | Data inferred from similar studies |
| Curcumin | 10 µM | ~80% | Data not available | Data inferred from similar studies |
| Resveratrol | 25 µM | ~70% | Data not available | Data inferred from similar studies |
Note: The data for Edaravone, Curcumin, and Resveratrol is aggregated from multiple studies on H₂O₂-induced injury in PC12 cells to provide a comparative context. Direct head-to-head studies with this compound are not yet available.
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: PC12 (rat pheochromocytoma) cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Oxidative Stress Induction: To induce oxidative stress, cultured PC12 cells are treated with a final concentration of 200 µM hydrogen peroxide (H₂O₂) for 24 hours. Control cells receive a vehicle solution.
Assessment of Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
PC12 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 2 hours.
-
H₂O₂ (200 µM) is then added to the wells to induce oxidative stress, and the plates are incubated for 24 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
-
Measurement of Apoptosis (Annexin V-FITC/PI Double Staining)
Apoptosis, or programmed cell death, is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure:
-
PC12 cells are seeded in 6-well plates and treated with the test compound and H₂O₂ as described above.
-
After treatment, cells are harvested by trypsinization and washed twice with cold PBS.
-
The cells are then resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
100 µL of the cell suspension is transferred to a 5 mL culture tube.
-
5 µL of Annexin V-FITC and 5 µL of PI are added to the cells.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X binding buffer is added to each tube.
-
The samples are analyzed by flow cytometry within 1 hour.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) is determined.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and related compounds are believed to be mediated through the activation of endogenous antioxidant defense mechanisms. Studies on C21 steroidal glycosides from Cynanchum auriculatum suggest the involvement of the Nrf2-ARE pathway.[2]
Caption: Proposed Nrf2/ARE signaling pathway for this compound's neuroprotective effects.
In contrast, other neuroprotective phytochemicals often exert their effects through a variety of signaling cascades, including the CREB-BDNF and Wnt/β-catenin pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.
Caption: Common signaling pathways modulated by other neuroprotective phytochemicals.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, with evidence suggesting its efficacy in mitigating oxidative stress-induced apoptosis in neuronal cells. While further direct comparative studies are warranted to precisely quantify its potency against other neuroprotectants, the available data, coupled with insights into its likely mechanism of action via the Nrf2/ARE pathway, positions this compound as a compelling candidate for continued research and development in the field of neurotherapeutics. The detailed protocols provided herein offer a framework for standardized evaluation, facilitating the cross-validation of its neuroprotective effects.
References
- 1. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cynanauriculosides and Otophylloside L: Antidepressant Potential and Bioactivity
For Immediate Release
This guide provides a detailed comparative analysis of cynanauriculosides, specifically the active fractions of Cynanchum auriculatum, and Otophylloside L, another pregnane (B1235032) glycoside. While direct comparative studies on their antidepressant effects are currently unavailable, this document synthesizes existing data on their bioactivities, with a focus on the notable antidepressant-like effects observed in fractions rich in cynanauriculosides. This comparison is intended for researchers, scientists, and professionals in drug development to inform future research and development efforts.
Chemical Structures
A pivotal aspect of understanding the distinct biological activities of these compounds lies in their structural differences. Below are the available chemical structures for a representative cynanauriculoside and this compound. The specific structures for Cynanauriculoside C, D, and E were not available in the searched literature.
(Structure of a representative Cynanauriculoside - Placeholder, as specific structures for C, D, and E were not found)
(Structure of this compound)
Comparative Biological Activities
The most significant data available pertains to the antidepressant-like effects of total glycosides from Cynanchum auriculatum (TGC) and its fractions, TGC-D and TGC-E, which are rich in cynanauriculosides. In contrast, there is a notable lack of data on the antidepressant activity of this compound from comparable experimental models.
Antidepressant-like Activity
Fractions of Cynanchum auriculatum have demonstrated significant antidepressant-like effects in established preclinical models. The data from these studies are summarized below.
Table 1: Antidepressant-like Effects of Cynanchum auriculatum Glycoside Fractions in Mice [1]
| Treatment | Dose (mg/kg) | Immobility Time (s) in Tail Suspension Test (Mean ± SEM) | % Reduction in Immobility (TST) | Immobility Time (s) in Forced Swimming Test (Mean ± SEM) | % Reduction in Immobility (FST) |
| Vehicle Control | - | 178.2 ± 10.5 | - | 125.6 ± 8.3 | - |
| Duloxetine (Positive Control) | 30 | 9.5 ± 3.2* | 94.7% | - | - |
| TGC | 20 | 145.3 ± 12.1 | 18.5% | 110.2 ± 9.7 | 12.3% |
| 40 | 110.8 ± 9.8 | 37.8% | 98.5 ± 7.6 | 21.6% | |
| 80 | 68.3 ± 7.5* | 61.7% | 84.7 ± 6.9 | 32.6% | |
| TGC-D | 20 | 139.7 ± 11.3 | 21.6% | 105.4 ± 8.1 | 16.1% |
| 40 | 105.2 ± 8.9* | 41.0% | 85.1 ± 7.2 | 32.2% | |
| 80 | 63.3 ± 6.8**** | 64.5% | 66.2 ± 5.9**** | 47.3% | |
| TGC-E | 20 | 120.1 ± 10.2** | 32.6% | 64.4 ± 6.1**** | 48.7% |
| 40 | 88.6 ± 8.1**** | 50.3% | 70.3 ± 5.5**** | 44.0% | |
| 80 | 67.9 ± 7.2**** | 61.9% | 68.9 ± 6.3**** | 45.1% |
*p < 0.05, **p < 0.01, ***p < 0.001, ****p < 0.0001 compared to vehicle control.
Mechanism of Action: Serotonin (B10506) Reuptake Inhibition
The antidepressant effect of the TGC-E fraction is likely mediated, at least in part, by the inhibition of serotonin reuptake.[1]
Table 2: Inhibition of Serotonin Reuptake by C. auriculatum Glycoside Fractions [1]
| Treatment | Concentration (mg/L) | % Inhibition of [³H]-Serotonin Reuptake | IC₅₀ (mg/L) |
| TGC | 10 | 7.4% | > 100 |
| TGC-D | 10 | 4.5% | > 100 |
| TGC-E | 10 | 71.1% | 5.2 |
Other Reported Biological Activities
-
Cynanauriculosides: Various compounds from Cynanchum auriculatum have been reported to possess antitumor, anti-inflammatory, and immunoregulatory activities.[2]
-
This compound: While specific antidepressant data is lacking, other related otophyllosides have demonstrated neuroprotective and anti-epileptic properties. For instance, Otophylloside B has been shown to protect against Aβ toxicity in a C. elegans model of Alzheimer's disease.[3]
Experimental Protocols
Tail Suspension Test (TST)
The tail suspension test is a behavioral assay used to screen for potential antidepressant drugs in mice.[1]
-
Animals: Male ICR mice (18-22 g) were used.
-
Drug Administration: Test substances were administered orally twice a day for five consecutive days.
-
Procedure: On the fifth day, 60 minutes after the final administration, mice were individually suspended by their tails from a lever using adhesive tape, at a height of 50 cm above the tabletop. The duration of immobility was recorded for a period of 6 minutes. Mice were considered immobile only when they hung passively and were completely motionless.
Forced Swimming Test (FST)
The forced swimming test is another widely used behavioral despair model for assessing antidepressant efficacy.[1]
-
Animals: Male ICR mice (18-22 g) were used.
-
Drug Administration: Test substances were administered orally twice a day for five consecutive days.
-
Procedure: On the fifth day, 60 minutes after the final dose, mice were individually placed into a glass cylinder (25 cm height, 10 cm diameter) containing 10 cm of water at 25 ± 1°C. The total duration of immobility during the last 4 minutes of a 6-minute test was recorded. A mouse was judged to be immobile when it remained floating in the water, making only the necessary movements to keep its head above water.
Serotonin Reuptake Assay
This in vitro assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes, a key mechanism of many antidepressant drugs.[1]
-
Synaptosome Preparation: Crude synaptosomes were prepared from the whole brain of male Wistar rats.
-
Assay Procedure: The synaptosomal fraction was incubated with the test compounds and [³H]-serotonin.
-
Measurement: The amount of radioactivity taken up by the synaptosomes was measured by liquid scintillation counting. The inhibitory activity of the test compounds was calculated as the percentage decrease in serotonin uptake compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for the antidepressant-like effects of the cynanauriculoside-rich fraction and the general workflow of the behavioral experiments.
Caption: Proposed mechanism of antidepressant action via serotonin reuptake inhibition.
Caption: General workflow for in vivo antidepressant activity screening.
Conclusion
The available evidence strongly suggests that cynanauriculoside-rich fractions from Cynanchum auriculatum possess significant antidepressant-like properties, likely mediated through the inhibition of serotonin reuptake. In contrast, there is a clear deficit in the literature regarding the antidepressant potential of this compound. This guide highlights the need for further investigation into the specific cynanauriculosides responsible for the observed effects and calls for studies to evaluate the neuropharmacological properties of this compound using standardized behavioral models. Such research is crucial for a comprehensive understanding and potential therapeutic application of these related pregnane glycosides.
References
- 1. The antidepressant effect of Cynanchum auriculatum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Otophylloside L and Imipramine in the Context of Neurological Activity
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. This guide provides a head-to-head comparison of the well-established tricyclic antidepressant, imipramine (B1671792), and Otophylloside L, a representative of a class of steroidal glycosides with emerging neurological activities. While direct comparative experimental data for this compound is not available in the current body of scientific literature, this analysis draws upon the known antidepressant-like effects of extracts from Cynanchum otophyllum, the natural source of otophyllosides, to provide a foundational comparison with the extensively studied imipramine.
General Properties and Mechanism of Action
Imipramine, a cornerstone in the treatment of major depressive disorder, primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[1][2][3][4][5] Otophyllosides, as a class of compounds, have been investigated for their neuroprotective and anticonvulsant properties.[6][] While the precise mechanism of action for this compound in the context of depression is not yet elucidated, studies on the antidepressant-active fraction of Cynanchum otophyllum suggest a potential for modulating neurological pathways relevant to mood disorders.[8]
Table 1: General Properties and Mechanism of Action
| Feature | This compound (Inferred from related compounds) | Imipramine |
| Compound Class | Steroidal Glycoside | Tricyclic Antidepressant (TCA) |
| Primary Indication | Not established; related compounds show neuroprotective and anticonvulsant effects.[6][] | Major Depressive Disorder, Anxiety, Panic Disorder.[3][4][9] |
| Mechanism of Action | Unknown. May involve neuroprotective pathways. | Inhibition of norepinephrine and serotonin reuptake.[1][2][4] |
Preclinical Efficacy in Antidepressant Models
The antidepressant potential of novel compounds is typically evaluated using a battery of in vivo and in vitro models. Common in vivo assays include the Forced Swim Test (FST) and Tail Suspension Test (TST), which assess behavioral despair in rodents. A reduction in immobility time in these tests is indicative of antidepressant-like activity.[1][10][11]
While no specific data for this compound exists, a study on the antidepressant active fraction of cultivated Cynanchum otophyllum demonstrated efficacy in preclinical models.[8] For imipramine, its effects in these models are well-documented, serving as a positive control in many antidepressant screening studies.
Table 2: Preclinical Antidepressant-Like Activity
| Experimental Model | This compound (Data from C. otophyllum active fraction) | Imipramine |
| Forced Swim Test (FST) | Significant antidepressant-like effect observed.[8] | Reduces immobility time.[10][11] |
| Tail Suspension Test (TST) | Data not available. | Reduces immobility time. |
| Chronic Unpredictable Mild Stress (CUMS) | Data not available. | Reverses anhedonia and other depressive-like behaviors. |
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments used to assess antidepressant-like activity.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral test to screen for potential antidepressant drugs. The protocol typically involves:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session.
-
Data Analysis: The duration of immobility during the last 4 minutes of the test is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.[10]
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model. The protocol generally includes:
-
Apparatus: A horizontal bar is placed at a sufficient height to prevent the animal from touching the ground.
-
Procedure: Mice are suspended by their tails from the bar using adhesive tape, approximately 1 cm from the tip of the tail. The duration of the test is typically 6 minutes.
-
Data Analysis: The total time the animal remains immobile is recorded. A reduction in immobility time suggests antidepressant activity.
Visualizing the Pathways
Imipramine's Mechanism of Action
The following diagram illustrates the primary mechanism of action of imipramine at the synaptic level.
Caption: Mechanism of action of imipramine.
Hypothetical Neuroprotective Pathway for Otophyllosides
Based on the known activities of related compounds, a potential neuroprotective signaling pathway for otophyllosides is depicted below. This is a generalized representation and requires experimental validation for this compound.
Caption: A hypothetical neuroprotective pathway for this compound.
Conclusion
This comparative guide highlights the established role of imipramine as a tricyclic antidepressant and introduces the potential of this compound as a compound of interest for its neurological effects. While direct comparative data is lacking, the antidepressant-like activity of extracts from its source plant, Cynanchum otophyllum, suggests a promising area for future research. Further investigation into the specific mechanisms of action and a comprehensive preclinical evaluation of this compound are warranted to determine its therapeutic potential and to enable a more direct and detailed comparison with established antidepressants like imipramine. This will be essential for guiding future drug discovery and development efforts in the field of neuropsychopharmacology.
References
- 1. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. scielo.br [scielo.br]
- 8. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. sid.ir [sid.ir]
- 11. ijpp.com [ijpp.com]
Evaluating the Therapeutic Potential of Novel Compounds in Depression: A Comparative Framework for Otophylloside L
Introduction
The quest for novel, more effective antidepressants is a cornerstone of modern neuroscience research. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic agents. Otophylloside L, a complex glycoside, emerges as a candidate for investigation. However, a thorough evaluation of its potential requires a rigorous comparison against established treatments and a clear understanding of its mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to assess the antidepressant-like effects of a novel compound, such as this compound, using standard preclinical models and molecular analyses. Due to the limited publicly available data on this compound's activity in depression models, this document will focus on the essential experimental protocols and comparative data from existing antidepressants that would be necessary to confirm its therapeutic potential.
Experimental Workflow for Preclinical Antidepressant Screening
The preclinical evaluation of a potential antidepressant follows a multi-stage process. This workflow ensures a systematic assessment from initial behavioral screening to more complex models that mimic chronic stress, and finally to the investigation of the underlying molecular mechanisms.
Caption: Preclinical workflow for evaluating a novel antidepressant compound.
Detailed Experimental Protocols
A crucial step in determining antidepressant efficacy is the use of validated animal models that capture specific aspects of depressive-like behavior.
1. Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[1] It is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape behaviors and become immobile, a state thought to reflect "behavioral despair".[1][2]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[2]
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
A 6-minute test session is typically recorded.[2]
-
The initial 2 minutes are considered a habituation period, and the duration of immobility is scored during the final 4 minutes.[2]
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated control group suggests antidepressant-like activity.
2. Chronic Unpredictable Mild Stress (UCMS) Model
The UCMS model has high validity for studying depression as it mimics the effects of chronic stress, a major contributing factor to human depression.[1] This model induces an anhedonic state in rodents, which can be reversed by chronic, but not acute, antidepressant treatment.[1]
-
Procedure:
-
For several weeks (typically 3-5), rodents are exposed to a series of mild, unpredictable stressors in a random order.[1][3]
-
Stressors may include: tilted cage, wet bedding, overnight illumination, stroboscopic light, social isolation, and changes in cage mates.
-
A control group is housed under standard conditions without stressors.
-
-
Behavioral Assessment: Following the stress period, a battery of behavioral tests is conducted to assess depressive-like states, including the Sucrose Preference Test for anhedonia.
3. Sucrose Preference Test (SPT)
This test measures anhedonia, the loss of interest or pleasure, which is a core symptom of depression. It is based on the natural preference of rodents for sweet solutions.
-
Procedure:
-
Animals are habituated to a 1% sucrose solution for 24-48 hours.[3]
-
Following a period of food and water deprivation (e.g., 12 hours), each animal is presented with two pre-weighed bottles: one containing 1% sucrose solution and the other containing tap water.[3]
-
The position of the bottles is switched after a set period (e.g., 2 hours) to avoid place preference.
-
After the test duration (e.g., 4 hours), the amount of liquid consumed from each bottle is measured.
-
-
Endpoint: Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100. A significant decrease in sucrose preference in the stress-exposed group, and a reversal of this deficit by the test compound, indicates an antidepressant-like effect.
Comparative Performance of Standard Antidepressants
To contextualize the potential of a novel compound like this compound, its performance must be compared against existing antidepressant classes. The following table summarizes typical findings for these drugs in preclinical models.
| Antidepressant | Class | Animal Model/Test | Typical Effect on Depressive-Like Behavior | Citation |
| Fluoxetine | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) | Forced Swim Test (FST) | Decreases immobility time | [1] |
| Chronic Mild Stress (CMS) | Reverses anhedonia (increases sucrose preference) | [4] | ||
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Forced Swim Test (FST) | Decreases immobility time | [5][6] |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Forced Swim Test (FST) | Significantly decreases immobility time | [5][7] |
| Chronic Mild Stress (CMS) | Reverses anhedonia | [1] | ||
| Quercetin | Flavonoid (Natural Product) | Tail Suspension Test (TST) & FST | Decreases immobility time at doses of 25 and 50 mg/kg | [8] |
| Honokiol | Lignan (Natural Product) | Lipopolysaccharide (LPS)-induced depression model | Improves immobility time in FST and TST | [9] |
Potential Mechanisms of Action: Key Signaling Pathways
The antidepressant effects of most drugs are attributed to their ability to modulate specific neurobiological pathways implicated in the pathophysiology of depression. A thorough investigation of a novel compound would involve examining its impact on these systems.
1. The Monoamine System
The monoamine hypothesis posits that depression is related to a deficiency in the brain of neurotransmitters like serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[10] Most early and current antidepressants act by increasing the levels of these monoamines in the synaptic cleft.[10]
Caption: The serotonergic synapse and the mechanism of SSRIs.
2. Hypothalamic-Pituitary-Adrenal (HPA) Axis
Dysregulation of the HPA axis, the body's central stress response system, is a consistent finding in patients with depression.[11][12] Chronic stress can lead to hyperactivity of this axis and elevated levels of glucocorticoids (like cortisol in humans and corticosterone (B1669441) in rodents), which can be neurotoxic, particularly to the hippocampus.[4][11] Effective antidepressants often help to normalize HPA axis function.[13]
3. Neurotrophic Factors
The neurotrophic hypothesis of depression suggests that the illness involves impaired neurogenesis and neuronal plasticity.[11] Brain-Derived Neurotrophic Factor (BDNF) is a key molecule in this process, and its levels are often reduced in the hippocampus of depressed individuals.[11][13] Many antidepressants exert their effects by increasing the expression of BDNF.[13]
4. Neuroinflammation
There is growing evidence for a strong link between inflammation and depression.[9] Pro-inflammatory cytokines, such as TNF-α and IL-1β, are often elevated in depressed patients and can induce depressive-like behaviors in animal models.[11] Compounds with anti-inflammatory properties may, therefore, possess antidepressant potential.[9]
Conclusion
While direct experimental data on the antidepressant potential of this compound is not yet available, this guide outlines a clear and comprehensive pathway for its evaluation. By employing a systematic workflow of behavioral testing, from acute screening in the Forced Swim Test to chronic stress models, researchers can establish its efficacy. Comparing these results against the performance benchmarks of standard antidepressants like SSRIs and TCAs is critical for determining its relative therapeutic value. Furthermore, investigating its molecular mechanism of action by examining its influence on the monoamine system, HPA axis regulation, neurotrophic factor expression, and inflammatory pathways will provide a complete picture of its pharmacological profile. This rigorous, comparative approach is essential for confirming the therapeutic potential of any novel compound and advancing the development of new treatments for depression.
References
- 1. dempochem.com [dempochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phytochemical analysis and biological activities of essential oils extracted from Origanum grossii and Thymus pallidus: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Knowledge of the Antidepressant Activity of Chemical Compounds from Crocus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antidepressant-like activity of solvent fractions of the aerial parts of Hypericum revolutum (Hypericaceae) in rodent models | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Limoniastrum monopetalum–Mediated Nanoparticles and Biomedicines: In Silico Study and Molecular Prediction of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Prediction of the Anti-Depression Mechanism of a Herbal Formula (Tiansi Liquid) Containing Morinda officinalis and Cuscuta chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Otophylloside L
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Otophylloside L, synthesized from the best practices for similar chemical compounds.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and minimizes exposure to laboratory personnel.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and tightly closed container.
-
Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition and use spark-proof tools.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collect the spilled material using an absorbent medium and place it in the designated waste container for disposal.[1]
-
-
Final Disposal:
-
Dispose of the collected waste through a licensed professional waste disposal service.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Experimental Protocol: Spill Neutralization and Cleanup
In the case of a small spill, the following protocol for containment and cleanup should be followed:
-
Restrict Access: Immediately cordon off the spill area to prevent exposure to others.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Cover the spill with a non-combustible absorbent material, such as sand or earth.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Otophylloside L
For researchers and scientists engaged in the pioneering work of drug development, the safe and effective handling of novel compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Otophylloside L, a pregnane (B1235032) glycoside with potential biological activity. Adherence to these protocols is critical to ensure personal safety and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE, drawing from safety data sheets of structurally related compounds and general best practices for handling potent chemical agents.
| Protection Type | Recommended PPE | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | Inspected prior to use. Follow EU Directive 89/686/EEC and EN 374 standards. | Provides a barrier against skin contact.[1] |
| Body Protection | Fire/flame resistant and impervious laboratory coat or coveralls. | To be worn at all times when handling the compound. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Full-face respirator with an appropriate cartridge. | Use if exposure limits are exceeded or if irritation is experienced. | Prevents inhalation of dust or aerosols, especially when handling the powdered form.[1] |
Operational Plan: Step-by-Step Handling Protocol
Meticulous adherence to a standardized operational plan is crucial for minimizing exposure risk and ensuring the reproducibility of experimental results.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
Keep this compound segregated from incompatible materials and foodstuff containers.[1]
Preparation and Handling:
-
All handling of this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[1]
-
Before handling, ensure all required PPE is correctly donned.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
For weighing, use an analytical balance within a ventilated enclosure.
-
When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
In Case of Accidental Exposure:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) should be considered hazardous waste.
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
Disposal Procedure:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Do not allow the chemical to enter drains, as its environmental impact is not fully characterized.[1]
-
Arrange for collection and disposal by a licensed hazardous waste disposal company.
Experimental Protocol: Cytotoxicity Assessment of Pregnane Glycosides
The following is a representative methodology for assessing the cytotoxic effects of pregnane glycosides like this compound on cancer cell lines, based on protocols used for similar compounds isolated from Cynanchum otophyllum.
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HepG2, HeLa, U251)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation with Compound: Incubate the cells with this compound for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathway: Proposed Mechanism of Action
While the specific signaling pathway of this compound is a subject of ongoing research, like other cardiac glycosides, it is proposed to induce apoptosis in cancer cells. A plausible mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events culminating in programmed cell death. The following diagram illustrates a potential signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
